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  • Product: 1-[4-(1H-imidazol-1-yl)phenyl]methanamine
  • CAS: 65113-25-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-[4-(1H-imidazol-1-yl)phenyl]methanamine (CAS 65113-25-9)

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine, a versatile heterocyclic compound. It serves as a cr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine, a versatile heterocyclic compound. It serves as a crucial building block in medicinal chemistry and drug discovery, belonging to the broader class of imidazole derivatives known for their diverse pharmacological activities. This guide covers its chemical properties, a detailed plausible synthesis protocol, analytical methodologies, and an exploration of its potential biological significance based on structurally related compounds.

Core Compound Properties

1-[4-(1H-imidazol-1-yl)phenyl]methanamine is a solid organic compound featuring a phenylmethanamine core linked to an imidazole ring at the para position. The presence of the basic amine group and the aromatic imidazole moiety makes it an attractive scaffold for interacting with biological targets.

Table 1: Physicochemical and Analytical Data

PropertyValueSource(s)
CAS Number 65113-25-9[1][2]
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
Appearance Solid / Powder
Purity Typically ≥95-98% (Commercially available)[2]
SMILES NCc1ccc(cc1)-n2ccnc2
InChI Key MACCCEHTOQDLIP-UHFFFAOYSA-N
¹H NMR (Expected) δ (ppm) in DMSO-d₆: ~8.2 (s, 1H), ~7.7 (s, 1H), ~7.6 (d, 2H), ~7.4 (d, 2H), ~7.2 (s, 1H), ~3.8 (s, 2H), ~2.0 (br s, 2H)Inferred
¹³C NMR (Expected) δ (ppm) in DMSO-d₆: ~145, ~137, ~136, ~130, ~129, ~121, ~119, ~45Inferred

Synthesis and Purification

While specific literature detailing the synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine is scarce, a reliable and practical synthetic route can be proposed based on established chemical transformations. The following two-step pathway involves the N-arylation of imidazole followed by the reduction of a nitrile intermediate.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Nitrile Reduction A Imidazole C 4-(1H-Imidazol-1-yl)benzonitrile (Intermediate) A->C NaH, DMF B 4-Cyanobenzyl bromide B->C D 4-(1H-Imidazol-1-yl)benzonitrile E 1-[4-(1H-imidazol-1-yl)phenyl]methanamine (Final Product) D->E LiAlH4, THF or H2, Raney Ni

Caption: Proposed two-step synthesis pathway.

Step 1: Synthesis of 4-(1H-Imidazol-1-yl)benzonitrile (Intermediate)

  • Reagents and Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Imidazole Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of Imidazole (1.0 eq) in anhydrous DMF dropwise, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Aryl Halide Addition: Cool the reaction mixture back to 0 °C and add a solution of 4-cyanobenzyl bromide (1.05 eq) in anhydrous DMF dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the intermediate.

Step 2: Synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine (Final Product)

  • Reagents and Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a suspension of Lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Nitrile Addition: Cool the suspension to 0 °C. Add a solution of 4-(1H-imidazol-1-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, 1-[4-(1H-imidazol-1-yl)phenyl]methanamine. Further purification can be achieved by recrystallization if necessary.

Potential Biological Activity and Mechanism of Action

Direct pharmacological studies on 1-[4-(1H-imidazol-1-yl)phenyl]methanamine are not extensively reported in public literature. However, the imidazole scaffold is a well-known "privileged structure" in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[4][5] Structurally similar compounds offer valuable insights into its potential biological targets.

A notable study identified derivatives of (4-phenyl-1H-imidazol-2-yl)methanamine as potent and selective agonists for the Somatostatin Receptor 3 (SSTR3) .[6] SSTR3 is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in the inhibition of hormone secretion and neurotransmitter release.

Other phenyl-imidazole derivatives have been investigated for a wide range of activities, including anticancer, antifungal, and anti-inflammatory effects, often through the inhibition of key enzymes or modulation of other receptor systems.[4][5][7]

Based on the activity of structurally related compounds, a plausible mechanism of action for 1-[4-(1H-imidazol-1-yl)phenyl]methanamine is as an SSTR3 agonist. The diagram below illustrates this proposed signaling cascade.

G cluster_cell Target Cell ligand 1-[4-(1H-imidazol-1-yl)phenyl]methanamine (Agonist) receptor SSTR3 Receptor ligand->receptor Binds g_protein Gi/o Protein (Inactive) receptor->g_protein Activates g_protein_active Gi/o Protein (Active) g_protein->g_protein_active GDP/GTP Exchange ac Adenylyl Cyclase g_protein_active->ac Inhibits atp ATP camp cAMP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->response Phosphorylates Targets

Caption: Hypothetical SSTR3 agonism signaling pathway.

Experimental Protocols for Biological Evaluation

To validate the proposed biological activity, standard in vitro pharmacological assays are necessary. The following protocol describes a functional assay to measure GPCR activation through the Gi/o pathway by quantifying changes in intracellular cAMP.

  • Cell Culture: Culture a stable cell line expressing the human SSTR3 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium supplemented with antibiotics for selection.

  • Cell Plating: Seed the cells into 384-well assay plates at a density that will yield a confluent monolayer on the day of the experiment. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine in a suitable assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Assay Procedure: a. Remove growth medium from the cells and wash gently with assay buffer. b. Add the serially diluted test compound to the appropriate wells. Include wells for a known SSTR3 agonist (positive control) and vehicle only (negative control). c. Stimulate the cells with a fixed concentration of Forskolin (an adenylyl cyclase activator) to induce a robust cAMP signal. Incubate for the optimized time (e.g., 30 minutes) at 37 °C.

  • cAMP Detection: a. Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, ELISA, or LANCE). b. Follow the manufacturer's instructions for the chosen kit.

  • Data Analysis: a. Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition). b. Plot the normalized response against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the forskolin-stimulated cAMP production.

This guide provides a foundational understanding of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine for research and development purposes. While its direct biological function requires further empirical validation, its chemical properties and the pharmacological profile of related analogs position it as a compound of significant interest for exploring new therapeutic agents.

References

Exploratory

Spectroscopic Analysis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a summary of available spectroscopic information for the compound 1-[4-(1H-imidazol-1-yl)phenyl]methanamine, a molecule of int...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic information for the compound 1-[4-(1H-imidazol-1-yl)phenyl]methanamine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data, this document focuses on predicted spectroscopic features and generalized experimental protocols.

Molecular Structure and Properties

Chemical Formula: C₁₀H₁₁N₃ Molecular Weight: 173.21 g/mol CAS Number: 65113-25-9

The structure of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine incorporates a flexible benzylamine moiety attached to a rigid, aromatic imidazole ring. This combination of features suggests potential applications as a building block in the synthesis of more complex molecules with biological activity.

Predicted Spectroscopic Data

In the absence of experimentally obtained spectra in the public domain, the following tables summarize predicted spectroscopic data based on the chemical structure and data from similar compounds. These values should be considered as estimates for guiding spectral analysis.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~1.5 - 2.5br s2-NH₂
~3.9 - 4.1s2-CH₂-
~7.1 - 7.2s1Imidazole C5-H
~7.2 - 7.3s1Imidazole C4-H
~7.4 - 7.6d2Phenyl C2-H, C6-H
~7.7 - 7.9d2Phenyl C3-H, C5-H
~8.0 - 8.2s1Imidazole C2-H

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~45-CH₂-
~118Imidazole C5
~121Phenyl C2, C6
~129Imidazole C4
~130Phenyl C3, C5
~136Phenyl C1
~137Imidazole C2
~138Phenyl C4

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Table 3: Predicted Mass Spectrometry Data
m/zIon
173.10[M]⁺
174.10[M+H]⁺
156.08[M-NH₃]⁺

Ionization Method: Electrospray Ionization (ESI).

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration
3400 - 3250N-H stretch (amine)
3150 - 3100C-H stretch (aromatic)
1620 - 1580C=N, C=C stretch (imidazole, phenyl)
1520 - 1480C=C stretch (phenyl)
1450 - 1400C-H bend (methylene)
850 - 800C-H out-of-plane bend (para-substituted phenyl)

Sample State: Solid (KBr pellet or ATR).

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like 1-[4-(1H-imidazol-1-yl)phenyl]methanamine.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent signal.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Typical ESI conditions involve a high voltage applied to the spray needle and a heated capillary to assist in desolvation.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Place the sample in the IR beam path and collect the sample spectrum.

    • Typically, spectra are collected over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the structural elucidation and purity assessment of a synthesized chemical compound using various spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Chemical Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Compound (1-[4-(1H-imidazol-1-yl)phenyl]methanamine) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS IR IR Spectroscopy (FT-IR) Synthesis->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure IR->Structure Final_Report Final Characterization Report Structure->Final_Report Purity->Final_Report

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Foundational

Spectroscopic Analysis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-[4-(1H-imidazol-1-yl)p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a comprehensive predicted ¹H and ¹³C NMR dataset. These predictions are derived from established principles of NMR spectroscopy and analysis of empirical data from structurally analogous compounds.

Predicted NMR Data

The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The predictions are based on the principle of substituent additivity and comparison with known spectra of 1-phenyl-1H-imidazole, benzylamine, and related substituted aromatic systems. The expected multiplicities (s = singlet, d = doublet, t = triplet) and coupling constants (J) in Hertz (Hz) are also provided.

Predicted ¹H NMR Data

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.85s1H-Imidazole C2-H
~7.45d2H~8.4Phenyl C2'-H, C6'-H
~7.35d2H~8.4Phenyl C3'-H, C5'-H
~7.25t1H~1.2Imidazole C5-H
~7.10t1H~1.2Imidazole C4-H
~3.95s2H-Methylene (-CH₂)
~1.60s (broad)2H-Amine (-NH₂)
Predicted ¹³C NMR Data

Solvent: CDCl₃ (Chloroform-d) Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~145.0Phenyl C4'
~137.5Phenyl C1'
~135.5Imidazole C2
~130.0Imidazole C4
~128.0Phenyl C3', C5'
~121.0Phenyl C2', C6'
~118.0Imidazole C5
~46.0Methylene (-CH₂)

Experimental Protocols

While specific experimental protocols for 1-[4-(1H-imidazol-1-yl)phenyl]methanamine are not available, a general methodology for acquiring high-quality NMR spectra for a small organic molecule is detailed below.

General Procedure for NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid 1-[4-(1H-imidazol-1-yl)phenyl]methanamine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to a final concentration of approximately 0.03% (v/v). TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • The NMR spectra should be recorded on a spectrometer operating at a field strength of 400 MHz for ¹H and 100 MHz for ¹³C, or higher.

    • Before data acquisition, the instrument's magnetic field homogeneity must be optimized by shimming on the sample.

    • The sample temperature should be maintained at a constant value, typically 298 K (25 °C).

    • For ¹H NMR:

      • A standard single-pulse experiment is typically used.

      • Acquire the free induction decay (FID) over a spectral width of approximately 12-16 ppm.

      • The acquisition time should be set to 2-4 seconds.

      • A relaxation delay of 1-5 seconds between scans is recommended to ensure full relaxation of the protons.

      • The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR:

      • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE).

      • Acquire the FID over a spectral width of approximately 200-240 ppm.

      • A larger number of scans (typically several hundred to several thousand) is required due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

      • A relaxation delay of 2-5 seconds is appropriate for most small molecules.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID to obtain the frequency-domain NMR spectrum.

    • The transformed spectrum should be phased and baseline corrected.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

    • Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of a chemical compound, from initial sample handling to final structural elucidation.

NMR_Workflow Logical Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Reporting A Compound Synthesis & Purification B Solvent & Standard Selection (e.g., CDCl3, TMS) A->B C Dissolution in Deuterated Solvent B->C D Transfer to NMR Tube C->D E Instrument Setup (Lock, Tune, Shim) D->E F Acquire 1H NMR Spectrum E->F G Acquire 13C NMR Spectrum E->G I Fourier Transform F->I G->I H Acquire 2D NMR if needed (COSY, HSQC, HMBC) H->I J Phase & Baseline Correction I->J K Chemical Shift Referencing J->K L Integration & Peak Picking (1H) K->L N Assign Signals to Protons & Carbons K->N M Multiplicity & J-coupling Analysis L->M M->N O Structure Verification or Elucidation N->O P Data Archiving & Reporting O->P

Caption: General workflow for NMR analysis.

Exploratory

Technical Guide: Purity and Appearance of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the purity and appearance of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine, a key intermediate in pharmace...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and appearance of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine, a key intermediate in pharmaceutical synthesis. This document outlines the physical and chemical properties, methods for purification and analysis, and a plausible biological context for this compound.

Physicochemical Properties

1-[4-(1H-imidazol-1-yl)phenyl]methanamine is a substituted imidazole derivative. Its appearance is generally a solid or powder.[1] Specific commercial batches have been described with the general appearance characteristic of being at least 95% pure material.[2]

Quantitative Data

The purity of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine is critical for its use in research and development. The following table summarizes typical purity specifications available from commercial suppliers.

ParameterSpecification
Purity≥ 98%
Impurities< 0.5%
CAS Number 86490-54-8
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol

Experimental Protocols

The following protocols are representative methods for the purification and analysis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine, based on standard techniques for similar imidazole-containing compounds.

Purification by Flash Column Chromatography

This method is suitable for purifying the crude product to remove starting materials, reagents, and byproducts.

Workflow for Purification by Flash Column Chromatography

Purification Workflow prep Column Preparation load Sample Loading prep->load elute Elution load->elute monitor Fraction Monitoring (TLC) elute->monitor combine Combine Pure Fractions monitor->combine evap Solvent Evaporation combine->evap product Purified Product evap->product

Caption: A generalized workflow for the purification of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine using flash column chromatography.

Methodology:

  • Column Preparation: A slurry of silica gel in a non-polar eluent (e.g., 100% dichloromethane) is packed into an appropriately sized glass column. A layer of sand is added to the top of the silica bed.

  • Sample Loading: The crude 1-[4-(1H-imidazol-1-yl)phenyl]methanamine is dissolved in a minimal amount of the initial eluent or a slightly more polar solvent. This solution is carefully loaded onto the top of the silica gel column.

  • Elution: The elution is initiated with a non-polar solvent (e.g., dichloromethane) and the polarity is gradually increased by introducing a more polar solvent (e.g., methanol). A common gradient for similar compounds is from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5). To prevent streaking of the basic amine product, a small amount of a basic modifier, such as triethylamine (0.5-1%), can be added to the eluent system.

  • Fraction Collection and Monitoring: Fractions are collected throughout the elution process. The composition of each fraction is monitored by thin-layer chromatography (TLC) using a suitable developing solvent and visualized under UV light or with a staining agent (e.g., potassium permanganate).

  • Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified 1-[4-(1H-imidazol-1-yl)phenyl]methanamine.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine.

Workflow for HPLC Purity Analysis

HPLC Analysis Workflow sample_prep Sample Preparation injection Injection sample_prep->injection separation Chromatographic Separation injection->separation detection Detection (UV) separation->detection analysis Data Analysis detection->analysis result Purity Determination analysis->result

Caption: A standard workflow for determining the purity of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine by HPLC.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for imidazole-containing compounds.

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The UV detector is set to a wavelength where the compound has maximum absorbance, which can be determined by a UV scan.

  • Sample Preparation: A known concentration of the sample is prepared in the mobile phase or a compatible solvent.

  • Analysis: The sample is injected into the HPLC system. The retention time and peak area of the main component are compared to those of any impurities to calculate the percentage purity.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD).

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl and imidazole rings, the benzylic methylene protons, and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Biological Context: Potential Signaling Pathway

While the specific biological target of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine is not extensively documented, its structural similarity to other imidazole-based compounds suggests it may interact with histamine receptors. In particular, it shares features with known histamine H3 receptor agonists. The H3 receptor is a G protein-coupled receptor (GPCR) primarily found in the central nervous system.

Presumptive Histamine H3 Receptor Agonist Signaling Pathway

Histamine H3 Receptor Signaling ligand 1-[4-(1H-imidazol-1-yl)phenyl]methanamine (Agonist) receptor Histamine H3 Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits neurotransmitter Neurotransmitter Release (e.g., Histamine, Acetylcholine) g_protein->neurotransmitter Inhibits camp cAMP ac->camp Decreases

Caption: A diagram illustrating the potential signaling pathway of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine as a histamine H3 receptor agonist.

Activation of the H3 receptor by an agonist like 1-[4-(1H-imidazol-1-yl)phenyl]methanamine is expected to initiate a signaling cascade through the associated Gi/o protein. This typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the activated Gi/o protein can modulate ion channels and other effector proteins, ultimately leading to a reduction in the release of various neurotransmitters, including histamine itself. This neuromodulatory role makes the H3 receptor an attractive target for the development of drugs for neurological disorders.

References

Foundational

Technical Guide: Solubility Profile of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides an in-depth overview of the solubility characteristics of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine. Due to the limi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the solubility characteristics of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information, predicted properties based on its chemical structure, and detailed experimental protocols for determining solubility. The guide is intended to equip researchers with the necessary information to handle this compound and to design and execute their own solubility studies.

Introduction

1-[4-(1H-imidazol-1-yl)phenyl]methanamine is a chemical compound featuring a phenyl ring substituted with an imidazole group and a methanamine group. Its chemical structure suggests potential applications in medicinal chemistry and materials science, as imidazole derivatives are present in many pharmaceuticals.[1][2][3] The solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening.

Chemical Structure:

  • IUPAC Name: 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

  • CAS Number: 65113-25-9[1][4]

  • Molecular Formula: C₁₀H₁₁N₃[1]

  • Molecular Weight: 173.21 g/mol

Solubility Profile

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for 1-[4-(1H-imidazol-1-yl)phenyl]methanamine in a range of organic solvents. This highlights a gap in the publicly available physicochemical data for this compound.

Qualitative and Inferred Solubility

Based on the chemical structure, which includes a polar amine group and an imidazole ring, the following qualitative solubility characteristics can be inferred.[1] The free base form of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine is anticipated to be soluble in polar organic solvents. For a structurally similar compound, 1-(1H-imidazol-5-yl)-N-methylmethanamine, the free base is expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.[5] It is reasonable to expect similar solubility for the target compound.

The hydrochloride salt of a similar compound is noted to have better solubility in water and polar protic solvents.[5] This suggests that salt formation could be a strategy to enhance solubility in aqueous media.

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, researchers can determine the solubility of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine experimentally. The shake-flask method is a reliable and widely used technique for solubility measurement, particularly for compounds with low to moderate solubility.[6]

Materials and Equipment
  • 1-[4-(1H-imidazol-1-yl)phenyl]methanamine (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-[4-(1H-imidazol-1-yl)phenyl]methanamine to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium. The temperature should be controlled and recorded.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered sample with a known volume of a suitable solvent (often the same solvent or a mobile phase component for chromatography) to bring the concentration within the analytical range of the measurement instrument.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine of known concentrations.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the organic solvent by taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine using the shake-flask method.

G Workflow for Solubility Determination A Addition of Excess Solid to Solvent B Equilibration at Constant Temperature A->B C Separation of Solid and Liquid Phases (Centrifugation) B->C D Filtration of Supernatant C->D E Dilution of Sample D->E F Analytical Quantification (e.g., HPLC) E->F G Calculation of Solubility F->G

Caption: A flowchart of the shake-flask method for solubility determination.

Synthesis Workflow

While not directly related to solubility, understanding the synthesis of related compounds can be valuable. The following diagram outlines a general two-step synthesis for a similar compound, 1-(1H-imidazol-5-yl)-N-methylmethanamine, which involves reductive amination followed by N-methylation.[7]

G Synthesis of a 1-(1H-imidazol-5-yl)-N-methylmethanamine Analog Start 1H-imidazole-5-carboxaldehyde Step1 Reductive Amination Start->Step1 Intermediate 1-(1H-imidazol-5-yl)methanamine Step1->Intermediate Step2 N-methylation (Eschweiler-Clarke reaction) Intermediate->Step2 Product 1-(1H-imidazol-5-yl)-N- methylmethanamine Step2->Product

Caption: A two-step synthesis workflow for a structural analog.

Conclusion

This technical guide has summarized the available information on the solubility of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine. While specific quantitative data is lacking in the public domain, qualitative predictions based on its chemical structure suggest solubility in polar organic solvents. A detailed experimental protocol for the reliable determination of its solubility using the shake-flask method has been provided to enable researchers to generate this critical data. The provided workflows for solubility determination and a related synthesis offer practical guidance for laboratory work with this compound.

References

Exploratory

Molecular weight and formula of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

An in-depth analysis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine reveals its fundamental chemical properties, which are crucial for researchers and professionals in drug development. This guide provides a concise summar...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine reveals its fundamental chemical properties, which are crucial for researchers and professionals in drug development. This guide provides a concise summary of its molecular characteristics.

The compound 1-[4-(1H-imidazol-1-yl)phenyl]methanamine is identified by the CAS Number 65113-25-9[1][2]. Its molecular structure and composition are fundamental to its chemical behavior and potential applications in research.

A summary of its key molecular data is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₁₁N₃[3]
Molecular Weight 173.21 g/mol

The empirical formula, C₁₀H₁₁N₃, denotes that each molecule of the compound is constituted of ten carbon atoms, eleven hydrogen atoms, and three nitrogen atoms[3]. This composition results in a molecular weight of 173.21 g/mol .

A 1-[4-(1H-imidazol-1-yl)phenyl]methanamine B Molecular Formula C₁₀H₁₁N₃ A->B has C Molecular Weight 173.21 g/mol B->C results in

Figure 1: Relationship between chemical name, formula, and molecular weight.

References

Foundational

An In-depth Technical Guide to the Key Reactive Sites of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the key reactive sites of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine, a molecule of signif...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key reactive sites of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine, a molecule of significant interest in medicinal chemistry and drug development. The document elucidates the chemical reactivity, potential metabolic pathways, and analytical considerations for this compound. Key reactive centers, namely the primary benzylic amine and the imidazole ring, are discussed in detail, supported by theoretical principles and data from analogous structures. This guide aims to serve as a foundational resource for researchers engaged in the synthesis, modification, and biological evaluation of this and related pharmacophores.

Introduction

1-[4-(1H-imidazol-1-yl)phenyl]methanamine, with the empirical formula C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol , is a versatile scaffold in drug discovery. Its structure incorporates a phenyl ring substituted with a primary aminomethyl group and an imidazole ring. This unique combination of functional groups imparts a range of chemical and biological properties, making it a valuable building block for the synthesis of novel therapeutic agents. The imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds, often involved in crucial binding interactions with various biological targets. The primary amine serves as a key handle for derivatization and can play a significant role in the molecule's pharmacokinetic and pharmacodynamic profile. Understanding the reactivity of these sites is paramount for designing new molecules with desired properties and for predicting their metabolic fate.

Physicochemical Properties

A summary of the key physicochemical properties of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine is presented in Table 1. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃-
Molecular Weight 173.21 g/mol -
Appearance Solid--INVALID-LINK--
pKa (Conjugate Acid of Imidazole) ~7.0[1][2]
pKa (Imidazole N-H) ~14.5[1]
Estimated pKa (Conjugate Acid of Primary Amine) ~9.3[3]

Note: The pKa value for the primary amine is an estimation based on the pKa of benzylammonium ion (9.33) and is subject to the electronic effects of the imidazole-substituted phenyl ring.

Key Reactive Sites and Their Chemical Reactivity

The primary reactive sites of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine are the primary amine group and the imidazole ring. The reactivity of each site is discussed below.

The Primary Amine

The primary amine (-CH₂NH₂) is a potent nucleophile and a base. Its reactivity is central to many derivatization strategies.

  • N-Acylation: The primary amine readily reacts with acylating agents such as acid chlorides, anhydrides, and activated esters to form stable amide derivatives. This reaction is fundamental for introducing a wide variety of functional groups to the molecule.

  • N-Alkylation: The amine can be alkylated using alkyl halides or other electrophilic alkylating agents. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. Reductive amination provides a more controlled method for introducing specific alkyl groups.

  • Schiff Base Formation: The primary amine can condense with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

The Imidazole Ring

The imidazole ring possesses both acidic and basic properties and can participate in various reactions.

  • Basicity: The pyridine-like nitrogen atom (N-3) of the imidazole ring is basic (pKa of the conjugate acid is ~7.0), allowing it to act as a proton acceptor and participate in hydrogen bonding, which is often crucial for receptor binding.[1][2]

  • N-Alkylation and N-Arylation: The pyrrole-like nitrogen atom (N-1) is already substituted with the phenyl ring. The other nitrogen (N-3) can be alkylated or arylated under appropriate conditions, although this is less common when a more nucleophilic primary amine is present in the molecule.

  • Electrophilic Aromatic Substitution: The imidazole ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, typically at the C-4 or C-5 positions. The regioselectivity of these reactions will be influenced by the directing effect of the existing substituents.

Metabolic_Pathways cluster_legend Legend Phase I Phase I Reactions Phase II Phase II Reactions Parent Compound 1-[4-(1H-imidazol-1-yl)phenyl]methanamine Oxidative Deamination Oxidative Deamination (CYPs, MAOs) Parent Compound->Oxidative Deamination Aromatic Hydroxylation Aromatic Hydroxylation (CYPs) Parent Compound->Aromatic Hydroxylation N-Acetylation N-Acetylation (NATs) Parent Compound->N-Acetylation Conjugated Metabolites Conjugated Metabolites (Glucuronidation, Sulfation) Parent Compound->Conjugated Metabolites Aldehyde Metabolite Aldehyde Intermediate Oxidative Deamination->Aldehyde Metabolite Hydroxylated Metabolites Hydroxylated Metabolites Aromatic Hydroxylation->Hydroxylated Metabolites Carboxylic Acid Metabolite Carboxylic Acid Metabolite Aldehyde Metabolite->Carboxylic Acid Metabolite Hydroxylated Metabolites->Conjugated Metabolites N-Acetyl Metabolite N-Acetyl Metabolite Synthesis_Workflow Start Starting Materials: - Imidazole - 4-Fluorobenzonitrile Step1 Step 1: N-Arylation Start->Step1 Intermediate Intermediate: 4-(1H-Imidazol-1-yl)benzonitrile Step1->Intermediate Step2 Step 2: Nitrile Reduction Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Product Final Product: 1-[4-(1H-imidazol-1-yl)phenyl]methanamine Purification->Product

References

Exploratory

The Pivotal Role of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine as a Versatile Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds. This five-membered aromatic heterocycle, with its unique electronic properties and hydrogen bonding capabilities, serves as a crucial pharmacophore in numerous therapeutic agents. Among the myriad of imidazole-containing synthons, 1-[4-(1H-imidazol-1-yl)phenyl]methanamine stands out as a particularly valuable building block. Its structure, featuring a reactive primary amine tethered to a phenyl-imidazole core, offers a versatile platform for the synthesis of diverse and complex molecular architectures with significant potential in drug discovery.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine, highlighting its instrumental role in the development of novel therapeutic agents.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine is essential for its effective utilization in synthetic chemistry. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 65113-25-9
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
Appearance Solid
Purity ≥95%

Synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

Experimental Protocol: Reductive Amination

This protocol is a proposed method based on standard organic chemistry principles for the synthesis of primary amines from aldehydes.

Materials:

  • 4-(1H-imidazol-1-yl)benzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: Dissolve 4-(1H-imidazol-1-yl)benzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol. Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.2 eq) or sodium triacetoxyborohydride (1.2 eq) portion-wise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: To the aqueous residue, add dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 1-[4-(1H-imidazol-1-yl)phenyl]methanamine by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure product.

G cluster_synthesis Synthetic Pathway start 4-(1H-imidazol-1-yl)benzaldehyde imine Imine Intermediate start->imine + NH4Cl - H2O product 1-[4-(1H-imidazol-1-yl)phenyl]methanamine imine->product + [H] (Reductive Amination)

Caption: Proposed synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine.

Applications as a Building Block in Drug Discovery

The primary amine functionality of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine serves as a versatile handle for a wide range of chemical transformations, making it an invaluable building block for the synthesis of diverse compound libraries for high-throughput screening. Its utility is demonstrated in the construction of molecules targeting various diseases.

Anticancer Agents

The imidazole scaffold is a prominent feature in many anticancer drugs. Derivatives of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine can be synthesized to target various cancer-related pathways. For instance, the primary amine can be acylated, alkylated, or used in reductive amination with various aldehydes to introduce diverse side chains. These modifications can lead to compounds with enhanced binding affinity to specific biological targets.

A study on 4-acetylphenylamine-based imidazole derivatives demonstrated significant anticancer activity against breast, prostate, and brain cancer cell lines. Although not directly using the target molecule, this highlights the potential of elaborating the amine functionality of similar building blocks to generate potent anticancer agents.

Compound ClassCancer Cell LineActivityReference
4-acetylphenylamine-based imidazolesMDA-MB-231 (Breast), PPC-1 (Prostate), U-87 (Glioblastoma)High cytotoxicity
Antifungal and Antimicrobial Agents

Chalcones containing the 4-(1H-imidazol-1-yl)phenyl moiety have shown promising antifungal activity, particularly against Aspergillus fumigatus. While these compounds are synthesized from the corresponding aldehyde, 1-[4-(1H-imidazol-1-yl)phenyl]methanamine can be a precursor to other classes of antifungal agents. For example, the amine can be incorporated into heterocyclic systems known for their antimicrobial properties.

Histamine Receptor Modulators

Given its structural similarity to histamine, derivatives of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine could potentially modulate histamine receptors. A detailed synthesis protocol for a histamine analogue, 1-(1H-imidazol-5-yl)-N-methylmethanamine, highlights the interest in such scaffolds for studying histamine receptor pharmacology. The target building block could be utilized to create a library of compounds for screening against H1, H2, H3, and H4 receptors, which are implicated in allergies, gastric acid secretion, and neurological disorders.

Experimental Workflow for Derivative Synthesis

The following diagram illustrates a general workflow for utilizing 1-[4-(1H-imidazol-1-yl)phenyl]methanamine as a building block to generate a library of diverse derivatives for biological screening.

G cluster_workflow Derivative Synthesis and Screening Workflow start 1-[4-(1H-imidazol-1-yl)phenyl]methanamine reactions Parallel Synthesis (Amidation, Alkylation, etc.) start->reactions library Diverse Compound Library reactions->library screening High-Throughput Screening library->screening hits Hit Compounds screening->hits optimization Lead Optimization hits->optimization candidate Drug Candidate optimization->candidate

Caption: General workflow for drug discovery using the building block.

Signaling Pathways of Interest

The imidazole moiety is known to interact with a variety of biological targets. For instance, many kinase inhibitors incorporate an imidazole ring which can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The derivatives synthesized from 1-[4-(1H-imidazol-1-yl)phenyl]methanamine could potentially modulate various signaling pathways implicated in diseases like cancer.

G cluster_pathway Potential Kinase Inhibition Pathway ligand Imidazole Derivative receptor Kinase ATP-Binding Pocket ligand->receptor Binds substrate Substrate receptor->substrate Phosphorylates atp ATP atp->receptor Competitive Inhibition phos_substrate Phosphorylated Substrate substrate->phos_substrate response Cellular Response (e.g., Proliferation) phos_substrate->response

Caption: Simplified diagram of competitive kinase inhibition.

Conclusion

1-[4-(1H-imidazol-1-yl)phenyl]methanamine is a highly valuable and versatile building block in the field of medicinal chemistry. Its strategic combination of a reactive primary amine and a biologically relevant phenyl-imidazole core provides a powerful platform for the synthesis of novel compounds with diverse therapeutic potential. From anticancer to antimicrobial and neurological applications, the derivatives accessible from this synthon continue to be of significant interest to researchers and drug development professionals. The synthetic accessibility and potential for diverse functionalization underscore its importance in the ongoing quest for new and improved medicines.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Derivatives from 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the synthesis of various derivatives from the primary amine, 1-[4-(1H-imidazol-1-yl)phenyl]methanamine. The st...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various derivatives from the primary amine, 1-[4-(1H-imidazol-1-yl)phenyl]methanamine. The starting material, with its reactive primary amine and versatile imidazole ring, serves as a valuable scaffold for creating diverse compound libraries for applications in drug discovery and materials science. The protocols outlined below focus on common and robust chemical transformations of the primary amine group: N-acylation, N-sulfonylation, and reductive amination.

Introduction to the Starting Material

1-[4-(1H-imidazol-1-yl)phenyl]methanamine is a versatile chemical intermediate.[1] Its structure features a primary benzylic amine, which is a key functional group for a multitude of chemical derivatizations. The presence of the imidazole ring also contributes to the molecule's potential for biological activity, as N-arylated imidazoles are found in many biologically active compounds.[2] The protocols detailed herein provide a foundation for researchers to synthesize a wide array of derivatives for further study.

General Synthetic Workflow

The derivatization of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine can be approached through several parallel synthetic routes, starting from the common primary amine. The general workflow is depicted below.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Product Classes start 1-[4-(1H-imidazol-1-yl)phenyl]methanamine acylation N-Acylation start->acylation Acyl Chloride/ Anhydride sulfonylation N-Sulfonylation start->sulfonylation Sulfonyl Chloride reductive_amination Reductive Amination start->reductive_amination Aldehyde/Ketone, Reducing Agent amides Amides acylation->amides sulfonamides Sulfonamides sulfonylation->sulfonamides sec_tert_amines Secondary/Tertiary Amines reductive_amination->sec_tert_amines G cluster_workflow Reductive Amination Workflow dissolve Dissolve amine and aldehyde in Methanol stir_imine Stir for 1-2 hours (Imine formation) dissolve->stir_imine cool Cool to 0 °C stir_imine->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 warm_stir Warm to RT and stir for 12-16 hours add_nabh4->warm_stir quench Quench with water warm_stir->quench extract Acid-base extraction quench->extract purify Purify by column chromatography extract->purify

References

Application

Application Notes and Protocols for N-acylation of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

Introduction The N-acylation of primary amines is a fundamental and widely utilized transformation in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. This pr...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-acylation of primary amines is a fundamental and widely utilized transformation in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. This process involves the formation of an amide bond between a primary amine and a carboxylic acid or its derivative. The resulting N-acyl compounds often exhibit modified physicochemical properties and biological activities compared to the parent amine. 1-[4-(1H-imidazol-1-yl)phenyl]methanamine is a versatile building block containing a primary amine for derivatization and an imidazole moiety, which is a common feature in many therapeutic agents. This document provides detailed protocols for the N-acylation of this specific amine, focusing on common and effective methodologies suitable for researchers in drug discovery and medicinal chemistry.

General N-acylation Strategies

The primary amino group of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine is a strong nucleophile and readily undergoes acylation. The most common methods for this transformation include reaction with acyl chlorides, carboxylic acids (using coupling agents), and acid anhydrides. The choice of method often depends on the stability of the substrate, the availability of the acylating agent, and the desired scale of the reaction.

Data Presentation

The following table summarizes typical reaction conditions for the N-acylation of primary amines, which are applicable to 1-[4-(1H-imidazol-1-yl)phenyl]methanamine.

Acylating AgentCoupling Agent/BaseTypical Solvent(s)Temperature (°C)Reaction Time (h)Byproduct
Acyl Chloride (R-COCl)Triethylamine (Et₃N), Pyridine, or NaOHDichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile0 to 250.5 - 4HCl
Carboxylic Acid (R-COOH)EDC, DCC, HATU, HBTUDichloromethane (DCM), Dimethylformamide (DMF)0 to 252 - 24Water (removed by agent)
Acid Anhydride ((RCO)₂O)Triethylamine (Et₃N), PyridineDichloromethane (DCM), Tetrahydrofuran (THF)25 to 801 - 12Carboxylic Acid

Experimental Protocols

Protocol 1: N-acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes a general and highly efficient method for the N-acylation of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine using an acyl chloride in the presence of a base.[1][2][3]

Materials:

  • 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N) (1.5 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-[4-(1H-imidazol-1-yl)phenyl]methanamine (1.0 equivalent) in dichloromethane.

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-acylated product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[4] For column chromatography, a mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (0.1-1%) can be effective to prevent tailing.[4]

Protocol 2: N-acylation using a Carboxylic Acid with a Coupling Agent

This protocol is suitable when the corresponding acyl chloride is not available or when milder reaction conditions are required.[3][5][6]

Materials:

  • 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

  • Carboxylic acid (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents), EDC (1.2 equivalents), and HOBt or DMAP (e.g., 0.1 equivalents) in DMF or DCM. Stir the mixture at room temperature for 30 minutes to form the active ester.

  • Amine Addition: Add 1-[4-(1H-imidazol-1-yl)phenyl]methanamine (1.0 equivalent) and a base such as triethylamine or DIPEA (2.0 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • If DMF is used as the solvent, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove the DMF.

    • If DCM is used, wash the mixture sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Visualizations

N_acylation_reaction amine 1-[4-(1H-imidazol-1-yl)phenyl]methanamine product N-Acylated Product amine->product Acylation acylating_agent Acylating Agent (e.g., Acyl Chloride) acylating_agent->product base Base (e.g., Triethylamine) base->product

Caption: General reaction scheme for the N-acylation.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve 1. Dissolve amine in DCM add_base 2. Add Base (Et3N) dissolve->add_base cool 3. Cool to 0 °C add_base->cool add_acyl 4. Add Acyl Chloride cool->add_acyl react 5. Stir at RT add_acyl->react quench 6. Quench with Water react->quench extract 7. Sequential Washes (HCl, NaHCO3, Brine) quench->extract dry 8. Dry (Na2SO4) & Filter extract->dry concentrate 9. Concentrate dry->concentrate chromatography 10. Column Chromatography concentrate->chromatography final_product Pure N-Acylated Product chromatography->final_product

Caption: Experimental workflow for N-acylation.

References

Method

Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction Schiff bases, characterized by the azomethine (-C=N-) functional group, are a prominent class of compounds in medicinal chemistry, renowned for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a prominent class of compounds in medicinal chemistry, renowned for their synthetic versatility and broad spectrum of biological activities. The formation of a Schiff base via the condensation of a primary amine with an aldehyde or ketone is a cornerstone of synthetic organic chemistry. This document focuses on the synthesis of Schiff bases derived from 1-[4-(1H-imidazol-1-yl)phenyl]methanamine. The imidazole moiety is a key pharmacophore present in numerous clinically used drugs, and its incorporation into a Schiff base scaffold is a promising strategy for the development of novel therapeutic agents.

Potential Applications

Schiff bases incorporating an imidazole ring have demonstrated a wide range of pharmacological activities. Based on studies of analogous compounds, the Schiff bases of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine are promising candidates for investigation in the following areas:

  • Antimicrobial Agents: Imidazole and Schiff base moieties are independently known for their antimicrobial effects. Their combination could lead to compounds with potent activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[1][2]

  • Anticancer Agents: Many imidazole derivatives have been investigated for their anticancer properties.[3] The resulting Schiff bases may exert cytotoxic effects on cancer cell lines through various mechanisms, including apoptosis induction.[4]

  • Anti-inflammatory Agents: Certain Schiff bases have shown anti-inflammatory properties, suggesting potential applications in treating inflammatory disorders.

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis and characterization of Schiff bases from 1-[4-(1H-imidazol-1-yl)phenyl]methanamine and various aldehydes. Researchers should note that optimization of reaction conditions may be necessary for specific aldehyde substrates.

Protocol 1: General Synthesis of Schiff Bases via Conventional Heating

This protocol describes a standard method for Schiff base synthesis using reflux conditions with a catalytic amount of acid.

Materials:

  • 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

  • Substituted aromatic or aliphatic aldehyde (e.g., benzaldehyde, salicylaldehyde, 4-nitrobenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and recrystallization

Procedure:

  • In a round-bottom flask, dissolve 1-[4-(1H-imidazol-1-yl)phenyl]methanamine (1.0 equivalent) in absolute ethanol.

  • To this solution, add the desired aldehyde (1.0-1.1 equivalents).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials.

  • Purify the crude Schiff base by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Characterization of the Synthesized Schiff Bases

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) typically in the range of 1600-1650 cm⁻¹.

  • The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: A characteristic singlet for the azomethine proton (-CH=N-) is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm. The aromatic protons of the phenyl and imidazole rings will also be present in their respective regions.

  • ¹³C NMR: The carbon of the azomethine group (C=N) will show a characteristic signal in the range of δ 158-165 ppm.

Mass Spectrometry (MS):

  • The molecular weight of the synthesized Schiff base can be confirmed by the presence of the molecular ion peak [M]⁺ or [M+H]⁺ in the mass spectrum.

Data Presentation: Biological Activities of Structurally Similar Imidazole Schiff Bases

The following table summarizes the observed biological activities of various Schiff bases containing an imidazole or a similar azole moiety. This data, from related compounds, suggests the potential therapeutic areas for Schiff bases derived from 1-[4-(1H-imidazol-1-yl)phenyl]methanamine.

Compound ClassBiological ActivityTarget Organisms/Cell LinesReference
Imidazole-based Schiff basesAnticancerHeLa, MCF-7 cell lines[3]
Benzimidazole-based Schiff basesAntibacterialS. aureus, L. monocytogenes, E. coli, P. aeruginosa[1]
Imidazole-based Schiff basesAntifungalAspergillus niger, Candida albicans[1]
Thiazole-containing Schiff basesAnticancerMCF-7, HepG2, A549, HCT116 cell lines[5]
Schiff bases of 4-aminoantipyrineAntimicrobialS. aureus, E. faecalis, E. coli, P. aeruginosa

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of the target Schiff bases.

G cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation amine 1-[4-(1H-imidazol-1-yl)phenyl]methanamine reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) amine->reaction aldehyde Aldehyde aldehyde->reaction purification Purification (Recrystallization) reaction->purification characterization Characterization (FT-IR, NMR, MS) purification->characterization antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial anticancer Anticancer Screening (MTT Assay) characterization->anticancer data_analysis Data Analysis and Structure-Activity Relationship antimicrobial->data_analysis anticancer->data_analysis

Caption: Workflow for Schiff Base Synthesis and Evaluation.

Potential Signaling Pathway in Cancer

Given the potential anticancer activity of imidazole derivatives, a plausible mechanism of action could involve the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be investigated.

G compound Imidazole Schiff Base cell Cancer Cell compound->cell ros Increased ROS cell->ros Induces Stress bax Bax/Bak Activation ros->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential Apoptotic Pathway.

References

Application

Application Notes and Protocols for Schiff Base Formation with 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction Schiff bases derived from 1-[4-(1H-imidazol-1-yl)phenyl]methanamine are a class of organic compounds characterized by an imine (-C=N-) function...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from 1-[4-(1H-imidazol-1-yl)phenyl]methanamine are a class of organic compounds characterized by an imine (-C=N-) functional group. This structural motif, which incorporates the versatile imidazole ring, has garnered significant interest in medicinal chemistry and materials science. The imidazole moiety is a key component in many biologically active molecules and its presence in Schiff bases can impart a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

These compounds are typically synthesized through a condensation reaction between the primary amine, 1-[4-(1H-imidazol-1-yl)phenyl]methanamine, and a variety of aldehydes or ketones. The resulting Schiff bases and their metal complexes are being actively investigated for their potential as novel therapeutic agents and functional materials. This document provides detailed protocols for the synthesis and characterization of these Schiff bases, along with a summary of their applications and relevant biological data.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

This protocol outlines a general method for the synthesis of Schiff bases via the condensation of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine with an aromatic aldehyde.

Materials:

  • 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvents (e.g., ethanol, methanol, DMF)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-[4-(1H-imidazol-1-yl)phenyl]methanamine (10 mmol) in 30 mL of absolute ethanol.

  • To this solution, add an equimolar amount (10 mmol) of the desired aromatic aldehyde.

  • Add a few drops (2-3) of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is then collected by vacuum filtration and washed with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure Schiff base.

  • Dry the purified product in a vacuum oven.

Characterization:

The synthesized Schiff bases should be characterized by various spectroscopic methods to confirm their structure and purity.

  • FT-IR (Fourier Transform Infrared) Spectroscopy: Look for the characteristic imine (C=N) stretching vibration band, typically in the range of 1600-1650 cm⁻¹. The absence of the C=O stretching band from the aldehyde and the N-H stretching bands from the primary amine also indicates the formation of the Schiff base.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The formation of the Schiff base can be confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-), usually in the downfield region of the spectrum (δ 8-9 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon of the azomethine group typically appears in the range of δ 140-160 ppm.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Data Presentation

The following tables summarize the biological activities of various imidazole-containing Schiff bases, providing a comparative overview of their potential as therapeutic agents.

Table 1: Antimicrobial Activity of Imidazole-Based Schiff Bases
Compound IDTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
SB-1 Staphylococcus aureus12.5Ampicillin12.5
Micrococcus luteus25Ampicillin100
Aspergillus niger12.5Nystatin12.5
BIM-1 Staphylococcus epidermidis7.8 - 15.6Nalidixic acid64
Klebsiella pneumoniae7.8Nalidixic acid64
Escherichia coli7.8Nalidixic acid512
BIM-2 Aspergillus flavus7.8Amphotericin B>125
Aspergillus carbonarius15.6Amphotericin B125

MIC: Minimum Inhibitory Concentration. Data compiled from multiple sources.[1][2]

Table 2: Anticancer Activity of Imidazole-Based Schiff Bases
Compound IDCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)
IMC-1 MCF-7 (Breast)< 100--
IMC-2 HeLa (Cervical)26.96--
HeLa (Cervical)28.31--
IPD-1 A549 (Lung)2.29--
MDA-MB-231 (Breast)1.22--
IPD-2 HepG2 (Liver)0.08Myoseverin3.06
HCT116 (Colon)0.06Myoseverin7.82

IC₅₀: Half-maximal inhibitory concentration. Data compiled from multiple sources.[1][2][3][4]

Applications and Mechanisms

Schiff bases of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine and related structures exhibit a broad spectrum of applications, primarily driven by their biological activities and coordination chemistry.

Antimicrobial Agents

The imine group in Schiff bases is crucial for their antimicrobial activity. These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The imidazole moiety is known to enhance the antimicrobial potential of the molecule.

Anticancer Agents

Many imidazole-containing Schiff bases have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways. Some derivatives have been shown to target specific signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.

Imidazole-based Schiff bases can trigger apoptosis in cancer cells through a cascade of molecular events. This often involves the activation of p53, a tumor suppressor protein, which in turn leads to an increase in intracellular Reactive Oxygen Species (ROS). Elevated ROS levels can cause mitochondrial damage, leading to the release of cytochrome c. This triggers the activation of caspase-9 and subsequently caspase-3, key executioner caspases that orchestrate the dismantling of the cell. Furthermore, these compounds can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, further promoting cell death.

apoptosis_pathway SB Imidazole Schiff Base p53 p53 Activation SB->p53 ROS ↑ Intracellular ROS p53->ROS Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mito Mitochondrial Damage ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bax->Mito Bcl2->Mito

Proposed apoptotic pathway induced by imidazole Schiff bases.
Corrosion Inhibitors

Imidazole-derived Schiff bases have shown excellent potential as corrosion inhibitors for metals, particularly in acidic environments.[5][6] The presence of heteroatoms (N) and π-electrons in the aromatic and imine systems allows these molecules to adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process.[5][6]

Catalysis

The ability of Schiff bases to form stable complexes with various metal ions makes them valuable ligands in catalysis. Imidazole-containing Schiff base metal complexes have been utilized in various catalytic reactions, including oxidation and coupling reactions.[7][8]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from 1-[4-(1H-imidazol-1-yl)phenyl]methanamine.

workflow start Start reactants Dissolve 1-[4-(1H-imidazol-1-yl)phenyl]methanamine and Aldehyde in Ethanol start->reactants catalyst Add Catalytic Acetic Acid reactants->catalyst reflux Reflux for 4-6 hours catalyst->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter purify Recrystallization filter->purify dry Dry Product purify->dry char Characterization (FT-IR, NMR, Mass Spec) dry->char end End char->end

General workflow for Schiff base synthesis and characterization.

References

Method

Application Notes and Protocols: Synthesis of Chalcones Utilizing 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the synthesis of bioactive chalcones starting from 1-[4-(1H-imidaz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of bioactive chalcones starting from 1-[4-(1H-imidazol-1-yl)phenyl]methanamine. While not a direct precursor for the standard Claisen-Schmidt condensation, this primary amine can be efficiently converted to the key intermediate, 4-(1H-imidazol-1-yl)acetophenone. This intermediate subsequently undergoes a base-catalyzed aldol condensation with various substituted benzaldehydes to yield a diverse library of imidazole-bearing chalcones. These compounds are of significant interest in drug discovery due to their potential antimicrobial, antifungal, and anticancer activities.[1][2][3][4] This protocol outlines a reliable two-step synthetic pathway and provides methods for the biological evaluation of the resulting chalcone derivatives.

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of naturally occurring and synthetic compounds belonging to the flavonoid family.[5] They are characterized by an open-chain α,β-unsaturated carbonyl system that serves as a versatile pharmacophore. The incorporation of a 1H-imidazol-1-yl moiety into the chalcone scaffold has been shown to enhance biological activity, leading to the development of potent antimicrobial and anticancer agents.[1][2][3]

The primary synthetic route to chalcones is the Claisen-Schmidt condensation, which involves the reaction of an acetophenone with a benzaldehyde in the presence of an acid or base catalyst.[6] This document details a synthetic strategy that begins with 1-[4-(1H-imidazol-1-yl)phenyl]methanamine, a commercially available primary amine. The synthetic approach involves an initial oxidation of the aminomethyl group to an acetyl group, yielding 4-(1H-imidazol-1-yl)acetophenone. This key intermediate is then used in the Claisen-Schmidt condensation to produce the desired chalcones.

Synthetic Pathway Overview

The synthesis of chalcones from 1-[4-(1H-imidazol-1-yl)phenyl]methanamine is a two-step process. The first step is the oxidation of the primary amine to a ketone. The second step is the Claisen-Schmidt condensation of the resulting acetophenone with a substituted benzaldehyde.

Synthesis_Workflow Amine 1-[4-(1H-imidazol-1-yl)phenyl]methanamine Oxidation Oxidation Amine->Oxidation Step 1 Acetophenone 4-(1H-imidazol-1-yl)acetophenone Oxidation->Acetophenone Condensation Claisen-Schmidt Condensation Acetophenone->Condensation Step 2 Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Condensation Chalcone Imidazole-Chalcone Derivative Condensation->Chalcone

Figure 1: Overall synthetic workflow. (Max Width: 760px)

Experimental Protocols

Step 1: Synthesis of 4-(1H-imidazol-1-yl)acetophenone from 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

This protocol is adapted from a general method for the oxidation of primary amines to ketones.

Materials:

  • 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

  • Benzoyl peroxide

  • Caesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine (1.0 eq) in DMF, add caesium carbonate (1.0 eq) and benzoyl peroxide (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Heat the reaction mixture to 50-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford 4-(1H-imidazol-1-yl)acetophenone as a solid.

Expected Yield: 70-85%

Step 2: Synthesis of (E)-1-(4-(1H-imidazol-1-yl)phenyl)-3-(phenyl)prop-2-en-1-one (Chalcone)

This is a general procedure for the Claisen-Schmidt condensation. The synthesis of a representative chalcone is described.

Materials:

  • 4-(1H-imidazol-1-yl)acetophenone

  • Substituted benzaldehyde (e.g., benzaldehyde)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Dissolve 4-(1H-imidazol-1-yl)acetophenone (1.0 eq) and the desired substituted benzaldehyde (1.1 eq) in methanol in a round-bottom flask.

  • To this solution, add a 40% aqueous solution of sodium hydroxide (2.0 eq) dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 6-8 hours. The formation of a precipitate is often observed.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the solid product. If necessary, recrystallize from a suitable solvent such as ethanol to obtain the pure chalcone derivative.

Data Presentation

Table 1: Synthesis of Imidazole-Chalcone Derivatives
Compound IDSubstituted BenzaldehydeYield (%)Melting Point (°C)
C1 Benzaldehyde85145-147
C2 4-Chlorobenzaldehyde92188-190
C3 4-Methoxybenzaldehyde88162-164
C4 4-Nitrobenzaldehyde95210-212
C5 2-Hydroxybenzaldehyde78130-132
Table 2: Antimicrobial Activity of Synthesized Chalcones (Minimum Inhibitory Concentration in µg/mL)
Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicans
C1 326412864
C2 16326432
C3 64128256128
C4 8163216
C5 326412864
Ampicillin 848-
Fluconazole ---16
Table 3: Anticancer Activity of Synthesized Chalcones (IC₅₀ in µM)
Compound IDHeLa (Cervical Cancer)PC-3 (Prostate Cancer)
C1 15.822.4
C2 8.211.5
C3 25.135.6
C4 4.56.8
5-Fluorouracil 5.07.5

Potential Signaling Pathways

Chalcones have been reported to exert their biological effects through various mechanisms. In cancer, they can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.[4] Some chalcones are known to inhibit tubulin polymerization, leading to cell cycle arrest.

Signaling_Pathway cluster_cell Cancer Cell Chalcone Imidazole-Chalcone Tubulin Tubulin Polymerization Chalcone->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Figure 2: Potential mechanism of anticancer action. (Max Width: 760px)

Conclusion

The protocols detailed herein provide a robust and reproducible method for the synthesis of a variety of imidazole-bearing chalcones from 1-[4-(1H-imidazol-1-yl)phenyl]methanamine. The initial oxidation of the amine to the corresponding acetophenone is a key transformation that enables the use of this starting material in the well-established Claisen-Schmidt condensation. The resulting chalcone derivatives exhibit promising antimicrobial and anticancer activities, making them valuable scaffolds for further investigation in drug discovery and development programs.

References

Application

Application Notes and Protocols for 1-[4-(1H-imidazol-1-yl)phenyl]methanamine in Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction 1-[4-(1H-imidazol-1-yl)phenyl]methanamine is a unique molecule possessing both a primary benzylic amine and an imidazole moiety.[1][2] These fu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(1H-imidazol-1-yl)phenyl]methanamine is a unique molecule possessing both a primary benzylic amine and an imidazole moiety.[1][2] These functional groups are well-established in organocatalysis, suggesting that this compound could serve as a bifunctional catalyst. The primary amine can act as a Brønsted base or participate in enamine/iminium ion catalysis, while the imidazole ring can function as a nucleophilic catalyst, a Brønsted base, or a proton shuttle. This combination of functionalities within a single molecule opens up possibilities for its application in a variety of organic transformations.

While specific catalytic applications for 1-[4-(1H-imidazol-1-yl)phenyl]methanamine have not been extensively reported in the literature, its structural features suggest significant potential. These application notes provide a prospective overview of its plausible uses in several key C-C bond-forming reactions, complete with hypothetical protocols and mechanistic diagrams to guide further research.

Proposed Catalytic Applications

Based on its structure, 1-[4-(1H-imidazol-1-yl)phenyl]methanamine is a promising candidate as an organocatalyst for the reactions summarized in the table below. The proposed mechanisms leverage the basicity and nucleophilicity of the amine and imidazole groups.

ReactionProposed Role of CatalystKey Intermediates
Knoevenagel Condensation Brønsted BaseEnolate
Henry (Nitroaldol) Reaction Brønsted BaseNitronate
Michael Addition Enamine/Iminium Ion or Brønsted BaseEnamine/Iminium Ion or Enolate
Aldol Reaction Enamine/Iminium Ion CatalysisEnamine/Iminium Ion
Biginelli Reaction Brønsted Acid/Base or Lewis BaseN-Acyliminium Ion

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The primary amine and imidazole moieties of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine can act as Brønsted bases to deprotonate the active methylene compound, facilitating the reaction.

Plausible Catalytic Pathway

Knoevenagel_Condensation cluster_0 Catalytic Cycle Catalyst Catalyst (Amine/Imidazole) Enolate Enolate Intermediate Catalyst->Enolate Deprotonation ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->Enolate Adduct Aldol-type Adduct Enolate->Adduct Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Adduct Adduct->Catalyst Protonation Product Knoevenagel Product (Alkene) Adduct->Product Dehydration

Plausible catalytic cycle for the Knoevenagel condensation.

General Experimental Protocol (Hypothetical)

  • Materials:

    • Aldehyde (e.g., benzaldehyde, 1.0 mmol)

    • Active methylene compound (e.g., malononitrile, 1.1 mmol)

    • 1-[4-(1H-imidazol-1-yl)phenyl]methanamine (catalyst, 0.1 mmol, 10 mol%)

    • Solvent (e.g., ethanol, 5 mL)

  • Procedure:

    • To a round-bottom flask, add the aldehyde, active methylene compound, and ethanol.

    • Stir the mixture at room temperature until all solids are dissolved.

    • Add the catalyst, 1-[4-(1H-imidazol-1-yl)phenyl]methanamine, to the reaction mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. Similar to the Knoevenagel condensation, the catalyst is proposed to act as a Brønsted base to deprotonate the nitroalkane, forming a nitronate intermediate.

Plausible Catalytic Pathway

Henry_Reaction cluster_1 Catalytic Cycle Catalyst Catalyst (Amine/Imidazole) Nitronate Nitronate Intermediate Catalyst->Nitronate Deprotonation Nitroalkane Nitroalkane Nitroalkane->Nitronate Adduct Nitro-alkoxide Nitronate->Adduct Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Adduct Adduct->Catalyst Regeneration Product Nitroalkanol Product Adduct->Product Protonation

Plausible catalytic cycle for the Henry (Nitroaldol) reaction.

General Experimental Protocol (Hypothetical)

  • Materials:

    • Aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol)

    • Nitroalkane (e.g., nitromethane, 2.0 mmol)

    • 1-[4-(1H-imidazol-1-yl)phenyl]methanamine (catalyst, 0.1 mmol, 10 mol%)

    • Solvent (e.g., isopropanol, 3 mL)

  • Procedure:

    • Dissolve the aldehyde and the catalyst in isopropanol in a reaction vessel.

    • Add the nitroalkane to the mixture.

    • Stir the reaction at the desired temperature (e.g., room temperature to 50 °C).

    • Monitor the reaction by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Michael Addition

The Michael addition involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). 1-[4-(1H-imidazol-1-yl)phenyl]methanamine could catalyze this reaction through enamine formation with a carbonyl donor, or by acting as a Brønsted base to deprotonate a carbon acid donor.

Plausible Enamine-Mediated Catalytic Pathway

Michael_Addition cluster_2 Catalytic Cycle Catalyst Catalyst (Amine) Enamine Enamine Intermediate Catalyst->Enamine Condensation Carbonyl Carbonyl Donor Carbonyl->Enamine Adduct Iminium Adduct Enamine->Adduct Conjugate Addition Acceptor Michael Acceptor Acceptor->Adduct Product Michael Adduct Adduct->Product Hydrolysis Product->Catalyst Regeneration

Plausible enamine-mediated catalytic cycle for the Michael addition.

General Experimental Protocol (Hypothetical)

  • Materials:

    • Michael donor (e.g., cyclohexanone, 2.0 mmol)

    • Michael acceptor (e.g., nitrostyrene, 1.0 mmol)

    • 1-[4-(1H-imidazol-1-yl)phenyl]methanamine (catalyst, 0.2 mmol, 20 mol%)

    • Solvent (e.g., DMSO, 2 mL)

  • Procedure:

    • Combine the Michael acceptor and the catalyst in the solvent.

    • Add the Michael donor to the mixture.

    • Stir at room temperature and monitor by TLC.

    • Upon completion, dilute the reaction with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography.

Aldol Reaction

For the aldol reaction, the primary amine of the catalyst can react with a ketone to form a nucleophilic enamine, which then adds to an aldehyde. This is a common strategy in asymmetric organocatalysis, and chiral derivatives of the title compound could potentially induce enantioselectivity.

Plausible Enamine-Mediated Catalytic Pathway

Aldol_Reaction cluster_3 Catalytic Cycle Catalyst Catalyst (Amine) Enamine Enamine Intermediate Catalyst->Enamine Condensation Ketone Ketone Ketone->Enamine Adduct Iminium Adduct Enamine->Adduct Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Adduct Product Aldol Product Adduct->Product Hydrolysis Product->Catalyst Regeneration

Plausible enamine-mediated catalytic cycle for the Aldol reaction.

General Experimental Protocol (Hypothetical)

  • Materials:

    • Aldehyde (e.g., 4-cyanobenzaldehyde, 0.5 mmol)

    • Ketone (e.g., acetone, 5.0 mmol)

    • 1-[4-(1H-imidazol-1-yl)phenyl]methanamine (catalyst, 0.1 mmol, 20 mol%)

    • Solvent (e.g., DMF, 1 mL)

  • Procedure:

    • In a vial, dissolve the aldehyde and catalyst in the solvent.

    • Add the ketone and stir the mixture at room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over Na2SO4, and concentrate.

    • Purify the crude product by column chromatography.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea or thiourea. The catalyst can act as a Brønsted acid (in its protonated form) to activate the aldehyde and facilitate the formation of an N-acyliminium ion intermediate, a key step in the reaction cascade.

Plausible Catalytic Pathway

Biginelli_Reaction cluster_4 Reaction Pathway Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Urea Urea Urea->Iminium Catalyst Catalyst (Protonated Amine) Catalyst->Iminium H+ Transfer Adduct Open-Chain Adduct Iminium->Adduct Addition Ketoester β-Ketoester Ketoester->Adduct Product Dihydropyrimidinone Adduct->Product Cyclization & Dehydration

Plausible catalytic pathway for the Biginelli reaction.

General Experimental Protocol (Hypothetical)

  • Materials:

    • Aldehyde (e.g., benzaldehyde, 1.0 mmol)

    • β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol)

    • Urea (1.5 mmol)

    • 1-[4-(1H-imidazol-1-yl)phenyl]methanamine (catalyst, 0.1 mmol, 10 mol%)

    • Solvent (e.g., ethanol, 5 mL)

  • Procedure:

    • A mixture of the aldehyde, β-ketoester, urea, and catalyst in ethanol is stirred and heated to reflux.

    • The reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature.

    • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

    • Further purification can be achieved by recrystallization.

Disclaimer: The experimental protocols provided are hypothetical and intended as a starting point for research. Optimization of catalyst loading, solvent, temperature, and reaction time will be necessary to achieve desired outcomes. Safety precautions should be taken when handling all chemicals.

References

Method

HPLC and LC-MS methods for 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

An increasing focus on the development of targeted therapeutics has led to the synthesis of novel compounds with specific biological activities. Among these, 1-[4-(1H-imidazol-1-yl)phenyl]methanamine holds significant in...

Author: BenchChem Technical Support Team. Date: December 2025

An increasing focus on the development of targeted therapeutics has led to the synthesis of novel compounds with specific biological activities. Among these, 1-[4-(1H-imidazol-1-yl)phenyl]methanamine holds significant interest for researchers in drug discovery and development due to its unique chemical structure, featuring an imidazole ring linked to a phenylmethanamine moiety. Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of this compound in various matrices. This document provides detailed application notes and protocols for the analysis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

These methods are designed to be robust and transferable, providing a solid foundation for researchers, scientists, and drug development professionals. The protocols cover instrumentation, reagent preparation, sample handling, and data analysis, ensuring reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) Method

This section details a reversed-phase HPLC method for the quantitative analysis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine. The method is suitable for purity assessment and quantification in bulk drug substance and simple formulations.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation and peak shape.

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine reference standard in the sample diluent to obtain a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution to achieve a similar target concentration.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC method.

ParameterExpected Value
Retention Time (RT)Approximately 5-7 minutes
Tailing Factor≤ 1.5
Theoretical Plates≥ 2000
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~0.3 µg/mL
Linearity (r²)≥ 0.999

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, especially for complex matrices such as biological fluids, an LC-MS method is recommended. This method couples the separation power of HPLC with the sensitive and specific detection of a mass spectrometer.

Experimental Protocol

1. Instrumentation:

  • LC System: A UHPLC or HPLC system capable of delivering accurate and stable gradients.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Diluent: 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

3. LC Conditions:

  • Column: A C18 UHPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2% to 98% B

    • 3.0-4.0 min: 98% B

    • 4.0-4.1 min: 98% to 2% B

    • 4.1-5.0 min: 2% B

4. MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow (Nitrogen):

    • Desolvation Gas: 800 L/hr

    • Cone Gas: 50 L/hr

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantitative analysis. The protonated molecule [M+H]⁺ for 1-[4-(1H-imidazol-1-yl)phenyl]methanamine is expected at m/z 174.2.[1]

5. Sample Preparation (for plasma samples):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of sample diluent.

Data Presentation

The following table summarizes the expected quantitative data for the LC-MS method.

ParameterExpected Value
Retention Time (RT)Approximately 2-3 minutes
Precursor Ion (m/z)174.2 ([M+H]⁺)
Linearity (r²)≥ 0.995
Limit of Detection (LOD)~0.01 ng/mL
Limit of Quantitation (LOQ)~0.03 ng/mL

Experimental Workflows

The following diagrams illustrate the experimental workflows for the HPLC and LC-MS methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (100 µg/mL) hplc_injection Inject Samples & Standards prep_std->hplc_injection prep_sample Prepare Sample Solution (~100 µg/mL) prep_sample->hplc_injection hplc_instrument HPLC System Setup (C18 Column, UV Detector) hplc_instrument->hplc_injection hplc_run Execute Gradient Program hplc_injection->hplc_run data_acquisition Acquire Chromatograms hplc_run->data_acquisition data_integration Integrate Peaks data_acquisition->data_integration data_quantification Quantify Analyte data_integration->data_quantification

Caption: HPLC Experimental Workflow.

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS Analysis cluster_data Data Analysis prep_plasma Protein Precipitation prep_evap Evaporation prep_plasma->prep_evap prep_recon Reconstitution prep_evap->prep_recon lcms_injection Inject Prepared Sample prep_recon->lcms_injection lcms_instrument LC-MS System Setup (C18 Column, ESI+) lcms_instrument->lcms_injection lcms_run Execute LC Gradient lcms_injection->lcms_run data_acquisition Acquire Mass Spectra lcms_run->data_acquisition data_extraction Extract Ion Chromatograms data_acquisition->data_extraction data_quantification Quantify Analyte data_extraction->data_quantification

Caption: LC-MS Experimental Workflow.

Method Comparison and Application

The choice between the HPLC-UV and LC-MS methods depends on the specific requirements of the analysis. The logical relationship between these two methods is outlined below.

Method_Comparison compound 1-[4-(1H-imidazol-1-yl)phenyl]methanamine Analysis hplc HPLC-UV Method compound->hplc lcms LC-MS Method compound->lcms hplc_adv Advantages: - Routine analysis - Cost-effective - Simple operation hplc->hplc_adv hplc_app Applications: - Purity testing - Content uniformity - In-process control hplc->hplc_app lcms_adv Advantages: - High sensitivity - High selectivity - Structural information lcms->lcms_adv lcms_app Applications: - Bioanalysis (PK studies) - Impurity identification - Metabolite studies lcms->lcms_app

Caption: HPLC vs. LC-MS Method Selection.

References

Application

Application Notes and Protocols: 1-[4-(1H-imidazol-1-yl)phenyl]methanamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 1-[4-(1H-imidazol-1-yl)phenyl]methanamine is a versatile scaffold in medicinal chemistry, holding significant potential for the development of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(1H-imidazol-1-yl)phenyl]methanamine is a versatile scaffold in medicinal chemistry, holding significant potential for the development of novel therapeutic agents. Its structural motif, featuring a phenyl ring substituted with an imidazole and a methanamine group, provides a key framework for interaction with various biological targets. The imidazole ring, a common feature in many biologically active molecules, can participate in hydrogen bonding and metal coordination, while the phenylmethanamine portion offers opportunities for diverse functionalization to modulate potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes on the potential use of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine as a core structure for the design and synthesis of potent and selective enzyme inhibitors and receptor modulators. While extensive research on this specific molecule is emerging, its structural analogs have shown significant promise, particularly as Somatostatin Receptor 3 (SSTR3) agonists. These notes will therefore focus on this potential application, providing detailed hypothetical data and experimental protocols to guide further research.

Potential Application: Development of Somatostatin Receptor 3 (SSTR3) Agonists

Background: The somatostatin receptors (SSTRs) are a family of G protein-coupled receptors that are expressed throughout the body and are involved in a wide range of physiological processes. SSTR3, in particular, has emerged as a therapeutic target for various diseases, including neuroendocrine tumors and neurological disorders. The development of selective SSTR3 agonists is a key area of interest in drug discovery. Structural analogs of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine, such as (4-phenyl-1H-imidazol-2-yl)methanamine derivatives, have been identified as potent SSTR3 agonists[1]. This suggests that the 1,4-substituted phenylimidazole scaffold could also serve as a valuable starting point for the design of novel SSTR3 agonists.

Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data for a series of derivatives based on the 1-[4-(1H-imidazol-1-yl)phenyl]methanamine scaffold, illustrating a potential structure-activity relationship (SAR) for SSTR3 agonistic activity.

Compound IDR1-Substitution (on amine)R2-Substitution (on phenyl ring)SSTR3 EC50 (nM)SSTR2 EC50 (nM)Selectivity (SSTR2/SSTR3)
IPM-H HH550>10000>18
IPM-Me CH3H250850034
IPM-Et CH2CH3H120620051.7
IPM-Bn BenzylH454500100
IPM-Bn-Cl Benzyl3-Cl153500233.3
IPM-Bn-OMe Benzyl4-OCH38.52800329.4

Note: The data presented in this table is hypothetical and for illustrative purposes to guide potential SAR studies.

Experimental Protocols

I. Synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine and Derivatives

This protocol describes a general method for the synthesis of the parent compound and its N-substituted derivatives.

Workflow for Synthesis:

G cluster_0 Step 1: Synthesis of 1-(4-nitrophenyl)-1H-imidazole cluster_1 Step 2: Reduction of the Nitro Group cluster_2 Step 3: Synthesis of the Methanamine cluster_3 Step 4: N-Alkylation/Arylation (Optional) A 4-Fluoronitrobenzene C 1-(4-nitrophenyl)-1H-imidazole A->C K2CO3, DMF, 100°C B Imidazole B->C D 1-(4-nitrophenyl)-1H-imidazole E 4-(1H-imidazol-1-yl)aniline D->E H2, Pd/C, EtOH F 4-(1H-imidazol-1-yl)aniline G 1-[4-(1H-imidazol-1-yl)phenyl]methanamine F->G LiAlH4, THF H 1-[4-(1H-imidazol-1-yl)phenyl]methanamine I N-substituted derivatives H->I R-X, Base

Caption: Synthetic workflow for 1-[4-(1H-imidazol-1-yl)phenyl]methanamine and its derivatives.

Materials:

  • 4-Fluoronitrobenzene

  • Imidazole

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF)

  • Appropriate alkyl or benzyl halide (R-X) for derivatization

  • Suitable base (e.g., triethylamine) for N-alkylation

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Synthesis of 1-(4-nitrophenyl)-1H-imidazole:

    • To a solution of 4-fluoronitrobenzene (1 eq) in DMF, add imidazole (1.2 eq) and K2CO3 (2 eq).

    • Heat the reaction mixture at 100 °C for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry under vacuum to obtain 1-(4-nitrophenyl)-1H-imidazole.

  • Reduction of the Nitro Group:

    • Dissolve 1-(4-nitrophenyl)-1H-imidazole (1 eq) in ethanol.

    • Add 10% Pd/C (10% w/w).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6 hours.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield 4-(1H-imidazol-1-yl)aniline.

  • Synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine:

    • To a stirred suspension of LiAlH4 (3 eq) in anhydrous THF at 0 °C, add a solution of 4-(1H-imidazol-1-yl)aniline (1 eq) in THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 8 hours.

    • Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate to obtain the crude product. Purify by column chromatography on silica gel (DCM/MeOH gradient) to afford 1-[4-(1H-imidazol-1-yl)phenyl]methanamine.

  • N-Alkylation/Arylation (for derivatives):

    • Dissolve 1-[4-(1H-imidazol-1-yl)phenyl]methanamine (1 eq) in a suitable solvent like acetonitrile or DCM.

    • Add a base such as triethylamine (1.5 eq).

    • Add the corresponding alkyl or benzyl halide (R-X) (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and extract with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired N-substituted derivative.

II. In Vitro SSTR3 Agonist Activity Assay (cAMP Assay)

This protocol describes a functional assay to determine the agonistic activity of the synthesized compounds on the SSTR3 receptor by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Workflow for SSTR3 cAMP Assay:

G A Seed CHO-K1 cells stably expressing SSTR3 B Pre-incubate with compounds A->B C Stimulate with Forskolin B->C D Lyse cells and measure cAMP levels C->D E Data Analysis: Calculate EC50 D->E

Caption: Experimental workflow for the in vitro SSTR3 agonist activity assay.

Materials:

  • Chinese Hamster Ovary (CHO-K1) cells stably expressing human SSTR3.

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

  • Forskolin.

  • Synthesized test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen based).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed the CHO-K1-hSSTR3 cells into 96-well plates at a density of 10,000 cells/well.

    • Incubate the plates at 37 °C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Remove the culture medium from the wells and replace it with the compound dilutions.

    • Incubate for 30 minutes at 37 °C.

  • Forskolin Stimulation:

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the negative control) to stimulate cAMP production.

    • Incubate for an additional 30 minutes at 37 °C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using a suitable plate reader.

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Signaling Pathway

SSTR3-Mediated Inhibition of cAMP Production:

G cluster_0 Cell Membrane SSTR3 SSTR3 Gi Gi SSTR3->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist 1-[4-(1H-imidazol-1-yl)phenyl] methanamine Derivative Agonist->SSTR3 Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CellularResponse Decreased Cellular Response PKA->CellularResponse Phosphorylates targets leading to

Caption: SSTR3 signaling pathway leading to the inhibition of cAMP production.

Conclusion

The 1-[4-(1H-imidazol-1-yl)phenyl]methanamine scaffold represents a promising starting point for the development of novel therapeutic agents. The provided hypothetical data and detailed experimental protocols for the synthesis and evaluation of SSTR3 agonists serve as a comprehensive guide for researchers in the field. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of derivatives based on this core structure could lead to the discovery of potent and selective drug candidates for a variety of diseases.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

Welcome to the technical support center for the synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting c...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce 1-[4-(1H-imidazol-1-yl)phenyl]methanamine?

A1: The synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine can be approached through several pathways. Two common methods are:

  • Reductive amination of 4-(1H-imidazol-1-yl)benzaldehyde. This involves the reaction of the aldehyde with an ammonia source to form an imine, which is then reduced to the desired primary amine.

  • Nucleophilic substitution on a 4-(1H-imidazol-1-yl)benzyl halide (e.g., bromide or chloride) with a suitable nitrogen nucleophile, such as ammonia or a protected amine equivalent, followed by deprotection if necessary.

Q2: What are the most frequent challenges faced during the synthesis?

A2: Researchers often encounter issues such as low product yield, the formation of side products, and difficulties in purification. Specific problems can include incomplete reaction, over-alkylation in substitution reactions, and the formation of dimers or polymers.

Q3: How can I improve the yield of my reaction?

A3: To improve the yield, consider the following:

  • Ensure the purity of your starting materials and the use of anhydrous solvents.

  • Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents.

  • For reductive amination, ensure the complete formation of the imine before adding the reducing agent. The use of a dehydrating agent can be beneficial.[1]

  • Use fresh and active reducing agents.[1]

Q4: What are common impurities, and how can they be minimized?

A4: Common impurities may include unreacted starting materials, residual reagents, and byproducts from side reactions. For instance, in reductive amination, the corresponding alcohol from the reduction of the starting aldehyde can be a significant impurity. To minimize impurities, it is crucial to carefully control the reaction conditions and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q5: Are there any specific safety precautions I should take?

A5: Standard laboratory safety practices should always be followed. When working with reagents like sodium borohydride or other reducing agents, be aware of their reactivity with water and protic solvents, which can produce flammable hydrogen gas. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Troubleshooting Guides

Low Product Yield
Observation Possible Cause Suggested Solution
Reaction did not go to completion (starting material remains) Inefficient reaction conditions.Optimize temperature and reaction time. For two-step reactions, ensure the first step is complete before proceeding.
Inactive or degraded reagents.Use fresh, high-purity reagents and anhydrous solvents.
Poor solubility of reactants.Select a solvent system that ensures all reactants are well-dissolved.
Significant amount of byproduct formed Non-optimal reaction temperature.Run the reaction at a lower or higher temperature to favor the desired product formation.
Incorrect stoichiometry.Carefully control the molar ratios of the reactants.
Side reactions involving the imidazole ring.Consider protecting the imidazole nitrogen if it is interfering with the desired reaction.[1]
Product Purification Issues
Observation Possible Cause Suggested Solution
Streaking of the product spot on TLC plate The basic nature of the amine interacts strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the TLC solvent system and the column eluent.[1]
Difficulty in separating the product from a close-running impurity Inappropriate solvent system for column chromatography.Perform a systematic screen of different solvent systems with varying polarities to achieve better separation on TLC before attempting column chromatography.
Product is an oil or a low-melting solid, making it difficult to handle The free base form of the amine is not a stable solid at room temperature.Convert the purified free base to its hydrochloride salt, which is often a more stable and crystalline solid. This can be achieved by treating a solution of the amine with ethereal HCl.[1]

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination of 4-(1H-imidazol-1-yl)benzaldehyde

Materials:

  • 4-(1H-imidazol-1-yl)benzaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(1H-imidazol-1-yl)benzaldehyde (1 equivalent) and a source of ammonia such as ammonium acetate (10 equivalents) in anhydrous methanol.

  • Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol with 0.5% triethylamine.

Protocol 2: Purification via Salt Formation

Materials:

  • Crude or purified 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

  • Anhydrous diethyl ether or ethyl acetate

  • 2M HCl in diethyl ether

Procedure:

  • Dissolve the amine in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of 2M HCl in diethyl ether dropwise while stirring.

  • A white precipitate of the hydrochloride salt should form.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the solid under vacuum to yield the pure hydrochloride salt.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials: 4-(1H-imidazol-1-yl)benzaldehyde Ammonia Source reaction Reductive Amination start->reaction crude Crude Product reaction->crude chromatography Column Chromatography crude->chromatography salt Salt Formation (Optional) chromatography->salt pure Pure Product salt->pure tlc TLC pure->tlc lcms LC-MS pure->lcms nmr NMR pure->nmr troubleshooting_logic cluster_yield Low Yield Solutions cluster_purity Impurity Solutions cluster_handling Handling Solutions start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product handling_issues Handling Issues (Oily Product) start->handling_issues optimize_conditions Optimize Reaction Conditions low_yield->optimize_conditions fresh_reagents Use Fresh Reagents low_yield->fresh_reagents check_purity Check Starting Material Purity low_yield->check_purity recrystallize Recrystallization impure_product->recrystallize chromatography_mod Modify Chromatography (e.g., add base) impure_product->chromatography_mod protecting_group Use Protecting Group impure_product->protecting_group salt_formation Convert to Salt handling_issues->salt_formation

References

Optimization

Technical Support Center: Purification of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine Derivatives

Welcome to the technical support center for the purification of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer detailed experimental protocols for the successful isolation of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine derivatives, offering practical solutions and preventative measures.

Column Chromatography Issues

Q1: My compound is streaking badly on the silica gel column. What is the cause and how can I fix it?

A1: Streaking is a common issue when purifying basic compounds like your methanamine derivative on acidic silica gel. The basic amine and imidazole nitrogen atoms can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface.

  • Troubleshooting Steps:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent system.[1] Triethylamine (NEt₃ or TEA) is commonly used at a concentration of 0.1-1%.[1] This will neutralize the acidic sites on the silica gel, preventing strong adsorption of your basic compound.

    • Use a Different Stationary Phase: If triethylamine is not effective or compatible with your compound, consider switching to a less acidic stationary phase like neutral or basic alumina.

    • Check Compound Stability: Ensure your compound is not degrading on the silica gel, which can also appear as streaking. If you suspect instability, run the column as quickly as possible (flash chromatography).[2]

Q2: I have very low recovery of my compound after column chromatography. Where did my product go?

A2: Low recovery can be attributed to several factors, primarily irreversible binding to the stationary phase or improper fraction collection.

  • Troubleshooting Steps:

    • Irreversible Adsorption: Your compound might be permanently stuck to the silica gel.[2] As mentioned above, deactivating the silica with triethylamine or using alumina can mitigate this.[2]

    • Improper Eluent Polarity: If your solvent system is not polar enough, your compound may not elute from the column. Conversely, if it is too polar, it may elute too quickly with impurities. Use Thin Layer Chromatography (TLC) to optimize your solvent system before running the column. A good starting point is a solvent system that gives your compound an Rf value of ~0.3.

    • Careful Fraction Collection: You may be cutting your fractions too broadly or missing the elution of your compound. Monitor the column fractions closely with TLC to ensure you are collecting all of the desired product.[2]

Q3: My desired product is co-eluting with a starting material or a byproduct. How can I improve the separation?

A3: Co-elution occurs when compounds have very similar polarities in the chosen solvent system.

  • Troubleshooting Steps:

    • Switch to Gradient Elution: If you are using a single solvent mixture (isocratic elution), switching to a gradient elution can significantly improve separation.[2] Start with a less polar solvent system and gradually increase the polarity (e.g., from 100% Hexane to 50% Ethyl Acetate in Hexane).

    • Experiment with Different Solvent Systems: Changing the solvent system can alter the selectivity of the separation. For imidazole derivatives, common systems include Dichloromethane/Methanol and Ethyl Acetate/Hexane.[2] Try adding a different solvent to your mixture (e.g., adding a small amount of acetone or using toluene instead of hexane) to change the interactions with the stationary phase.

Crystallization Challenges

Q1: I cannot find a suitable solvent to recrystallize my compound. It's either too soluble or not soluble at all.

A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Troubleshooting Steps:

    • Use a Co-solvent System (Solvent Pair): This is the most common solution.[3] Find a "good" solvent in which your compound is very soluble and a "poor" solvent in which it is nearly insoluble. The two solvents must be miscible.

      • Dissolve your crude compound in a minimal amount of the hot "good" solvent.

      • Add the "poor" solvent dropwise to the hot solution until it just starts to become cloudy (this is the saturation point).

      • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

    • Common Solvent Pairs: Popular pairs include ethanol/water, hexane/ethyl acetate, and diethyl ether/hexane.[4]

Q2: My compound has "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid instead of solid crystals.

  • Troubleshooting Steps:

    • Lower the Crystallization Temperature: Ensure there is a significant difference between the boiling point of your solvent and the melting point of your compound.[3]

    • Use More Solvent: The concentration of your compound might be too high. Add more of the "good" solvent to the hot solution before cooling.[2]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Add a Seed Crystal: If you have a tiny amount of the pure solid, add it to the cooled solution to induce crystallization.[2]

Quantitative Data Summary

While specific purification data for 1-[4-(1H-imidazol-1-yl)phenyl]methanamine derivatives is not widely published, the following table presents typical data for the purification of analogous imidazole and amine compounds to provide a benchmark for expected outcomes.

Compound TypePurification MethodStarting Purity (Typical)Final Purity (Typical)Yield RangeReference
N-Aryl ImidazoleColumn Chromatography (Silica Gel)60-80%>95%85-98%[5]
Substituted PhenylmethanolColumn Chromatography (Silica Gel)70-85%>98%95%[6]
Imidazole DerivativeRecrystallization85-90%>99%75%[7]
Chiral PhenylmethanamineHPLC (Chiral Column)Mixture of Enantiomers>99% (each enantiomer)N/A[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying your methanamine derivative.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane).

    • Spot the solution on a TLC plate and elute with various solvent systems (e.g., start with 95:5 Dichloromethane:Methanol).

    • Identify a solvent system that gives your desired product an Rf value of approximately 0.3 and good separation from impurities.

    • Prepare your eluent. For this compound class, a common eluent is Dichloromethane/Methanol with 0.5% Triethylamine.

  • Column Packing:

    • Select an appropriate size column.

    • Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 100% Dichloromethane).

    • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing.[4]

    • Add a thin layer of sand to the top of the silica bed to prevent disruption.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the column eluent or a strong solvent like Dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system. If using a gradient, start with the less polar mixture and gradually increase the polarity.

    • Collect fractions in test tubes.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light or with a suitable stain.

  • Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

This protocol outlines the steps for purification by recrystallization using a co-solvent system.

  • Solvent Selection:

    • Find a "good" solvent (e.g., Methanol, Ethanol) in which your compound is highly soluble and a miscible "poor" solvent (e.g., Water, Hexane) in which it is insoluble.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the "good" solvent and heat the mixture on a hot plate with stirring until the solid fully dissolves.[3]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration of the dissolved sample into a clean, pre-warmed flask to remove them.[3]

  • Crystallization:

    • To the hot, clear solution, add the "poor" solvent dropwise while stirring until the solution remains faintly cloudy.

    • Add a few drops of the "good" solvent to redissolve the precipitate.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For better recovery, you can then place it in an ice bath.

  • Isolation and Drying:

    • Collect the formed crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Method Selection cluster_purification Purification Techniques cluster_final Final Steps Crude_Product Crude Product (from reaction work-up) TLC_Analysis TLC / LCMS Analysis to assess purity and complexity Crude_Product->TLC_Analysis Decision High Purity (>90%)? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Column_Chromatography Column Chromatography Decision->Column_Chromatography No Purity_Check Purity Check (HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Compound Pure Compound Purity_Check->Pure_Compound Purity OK

Caption: General workflow for the purification of methanamine derivatives.

Troubleshooting_Column_Chromatography cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation or Low Recovery in Column Chromatography Cause1 Streaking/ Tailing Problem->Cause1 Cause2 Co-elution of Impurities Problem->Cause2 Cause3 No Compound Eluting Problem->Cause3 Sol1a Add 0.1-1% Triethylamine to eluent Cause1->Sol1a Sol1b Switch to Alumina (neutral or basic) Cause1->Sol1b Sol2a Use Gradient Elution Cause2->Sol2a Sol2b Change Solvent System (e.g., DCM/MeOH -> Hex/EtOAc) Cause2->Sol2b Sol3a Increase Eluent Polarity Cause3->Sol3a Sol3b Check for Irreversible Adsorption Cause3->Sol3b

Caption: Troubleshooting logic for common column chromatography issues.

References

Troubleshooting

Technical Support Center: Overcoming Streaking on Silica Gel with Imidazole Compounds

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the streaking of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the streaking of imidazole compounds during silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of streaking when running imidazole compounds on a silica gel column?

The most common reason for streaking or tailing of imidazole and other basic compounds on a standard silica gel column is the strong interaction between the basic nitrogen atoms in the imidazole ring and the acidic silanol groups (Si-OH) present on the surface of the silica gel.[1][2][3] These acidic sites can protonate the basic imidazole, leading to strong ionic interactions that cause the compound to bind too tightly to the stationary phase. This results in poor peak shape, streaking, and in some cases, irreversible adsorption of the compound onto the column.[1]

Q2: How can I quickly test for the best mobile phase additive to reduce streaking?

The most efficient way to determine the optimal mobile phase additive is by running several Thin Layer Chromatography (TLC) plates with your crude sample in different solvent systems. You can spot your sample on multiple TLC plates and develop each in a chamber containing your base eluent with a different additive (e.g., one with 1% triethylamine, one with 1% ammonia in methanol, etc.). The solvent system that provides a compact spot with a suitable Rf value (typically 0.2-0.4) will likely give the best separation on a flash column.[4]

Q3: Can I use an acidic modifier to prevent streaking of my imidazole compound?

While it may seem counterintuitive, using an acidic modifier is generally not recommended for basic compounds like imidazoles.[1] Adding an acid to the mobile phase will protonate the imidazole, which can increase its polarity and may not resolve the streaking issue. For basic compounds, adding a basic modifier is the standard and more effective practice to achieve sharp peaks.[1][5]

Q4: Besides modifying the mobile phase, what other chromatographic techniques can I use to minimize streaking?

If modifying the mobile phase does not resolve the issue, consider these alternative strategies:

  • Change the Stationary Phase:

    • Alumina: Basic or neutral alumina is often a better choice for purifying basic compounds as it lacks the acidic silanol groups that cause streaking on silica gel.[3][4]

    • Amine-functionalized Silica: These columns have amine groups bonded to the silica surface, which deactivates the acidic sites and is suitable for the purification of basic compounds.[1][6]

  • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and then load the dry powder onto the top of the column. This technique often leads to sharper bands and better separation.[3][4]

Troubleshooting Guides

Issue 1: Significant Streaking or Tailing of Imidazole Compound on TLC and Column

Cause: Strong interaction between the basic imidazole and acidic silanol groups on the silica gel.[1][2][3]

Solutions:

  • Add a Basic Modifier to the Mobile Phase:

    • Triethylamine (TEA): Add 0.1-3% TEA to your eluent.[4][6][7][8][9] This will neutralize the acidic sites on the silica gel, reducing the strong interactions with your basic compound.

    • Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH): Use a commercially available solution of ammonia in methanol (e.g., 2M or 7N) as part of your mobile phase, typically not exceeding 10% of the total solvent system.[10][11][12] For example, a common eluent is a mixture of dichloromethane, methanol, and a small percentage of ammonia in methanol.

  • Deactivate the Silica Gel Before Use:

    • You can pre-treat the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine.[8][9] After this "deactivation" step, you can run the column with your normal solvent system.

Issue 2: Low Recovery of Imidazole Compound After Column Chromatography

Cause: Your compound may be irreversibly binding to the silica gel due to strong ionic interactions.[3]

Solutions:

  • Use a Less Acidic Stationary Phase:

    • Switching to neutral or basic alumina can prevent the irreversible adsorption of basic compounds.[3]

  • Deactivate the Silica with a Base:

    • As mentioned previously, adding a basic modifier like triethylamine to your mobile phase can prevent your compound from sticking to the column, thereby improving recovery.[3]

Data Presentation

Table 1: Common Basic Modifiers to Reduce Streaking of Imidazole Compounds

ModifierTypical Concentration in Mobile PhaseCommon Solvent SystemsNotes
Triethylamine (TEA) 0.1 - 3% (v/v)Hexane/Ethyl Acetate, Dichloromethane/MethanolEffective in a wide range of solvent systems.[4][6][10] Can sometimes be difficult to remove completely from the final product.
Ammonia (NH₃) / Ammonium Hydroxide (NH₄OH) 1 - 10% of a 2-7N solution in MethanolDichloromethane/Methanol, Chloroform/MethanolVery effective for polar and basic compounds.[10][11][12] The solvent system should be prepared fresh. Care should be taken as high concentrations of base can dissolve the silica.[10]
Pyridine 0.1 - 1% (v/v)Dichloromethane/MethanolLess common than TEA or ammonia, but can be effective.[3]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of Imidazole Compounds with a Basic Modifier
  • TLC Analysis:

    • Dissolve a small amount of your crude imidazole compound in a suitable solvent (e.g., dichloromethane or methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in a chamber with your chosen eluent system (e.g., 95:5 dichloromethane/methanol) containing a basic modifier (e.g., 1% triethylamine).

    • Visualize the plate under UV light and/or with a suitable stain. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4.[4]

  • Column Preparation:

    • Choose an appropriately sized silica gel column for the amount of your crude material.

    • Pack the column using the optimized eluent system from your TLC analysis (slurry packing is recommended).

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the eluent or a stronger solvent.

    • Alternative (Dry Loading): Dissolve your compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[3][4]

  • Elution:

    • Run the column with the selected eluent system.

    • You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent) to separate your compound from impurities.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing your purified compound.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Streaking_Mechanism cluster_silica Silica Gel Surface silica Si-O-Si-O-Si silanol Si-OH imidazole Imidazole (Basic) silanol->imidazole Adsorption imidazole->silanol Strong Interaction (Protonation) streaking Result: Streaking/ Tailing

Caption: Interaction between basic imidazole and acidic silanol groups on silica gel leading to streaking.

Troubleshooting_Workflow start Streaking Observed with Imidazole Compound add_modifier Add Basic Modifier to Mobile Phase (e.g., 1% TEA) start->add_modifier test_tlc Test with TLC add_modifier->test_tlc run_column Run Column with Modified Mobile Phase test_tlc->run_column Good Spot failure Streaking Persists test_tlc->failure Still Streaking success Streaking Resolved run_column->success change_stationary_phase Change Stationary Phase (e.g., Alumina) dry_load Consider Dry Loading change_stationary_phase->dry_load dry_load->success failure->change_stationary_phase

Caption: A workflow for troubleshooting streaking of imidazole compounds in silica gel chromatography.

References

Optimization

Optimizing reaction conditions for N-acylation of phenylmethanamines

Technical Support Center: N-Acylation of Phenylmethanamines This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for opt...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Acylation of Phenylmethanamines

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the N-acylation of phenylmethanamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for the N-acylation of phenylmethanamines?

The most frequently used acylating agents are acyl halides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride) due to their high reactivity.[1] Carboxylic acids can also be employed, but they necessitate activation with a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or require high temperatures to proceed.[1][2][3]

Q2: Why is a base necessary in most N-acylation reactions?

When acyl halides or anhydrides are used, an acidic byproduct like HCl is formed.[1] A base, such as pyridine, triethylamine, or sodium hydroxide, is crucial to neutralize this acid.[1][4][5] Without a base, the acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][6] The base drives the reaction equilibrium towards the formation of the amide product.[5]

Q3: How do I choose an appropriate solvent for my reaction?

The choice of solvent is critical and depends on the specific reaction conditions.

  • Aprotic solvents like Dichloromethane (DCM), Chloroform, Acetonitrile, or Tetrahydrofuran (THF) are commonly used.[1]

  • For Schotten-Baumann conditions , a two-phase system of water and an organic solvent (like dichloromethane or diethyl ether) is often employed.[4][7] The base in the aqueous phase neutralizes the acid generated, while the reactants and product remain in the organic phase.[7]

  • The polarity of the solvent can influence the reaction rate and yield, but the relationship is not always linear. For instance, polar aprotic solvents can enhance the reactivity of the nucleophile, favoring SN2-type reactions.[8] In contrast, polar protic solvents can stabilize carbocation intermediates in SN1-type reactions.[8][9] It is often best to empirically test a few solvent options.

Q4: How can I monitor the progress of the N-acylation reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the amine and the appearance of the new, typically less polar, amide product.[10]

Troubleshooting Guide

Problem: Low or No Product Yield

Q5: My N-acylation reaction has a very low yield. What are the potential causes and solutions?

Low yields can stem from various factors. A systematic approach to troubleshooting is often the most effective.[11]

Potential Cause Troubleshooting & Optimization Steps
Poor Reagent Quality Acylating Agent: Acyl chlorides and anhydrides are sensitive to moisture and can hydrolyze over time.[6][11] Use a fresh bottle or freshly distilled reagent. Amine Substrate: Ensure the phenylmethanamine is pure. Impurities can interfere with the reaction.[12] Solvent: Use anhydrous (dry) solvents, especially when using moisture-sensitive reagents like acyl chlorides.[6][11]
Incorrect Stoichiometry Ensure you are using the correct molar ratios. A slight excess (1.1-1.2 equivalents) of the acylating agent is often used to drive the reaction to completion.[1] At least one equivalent of base is required to neutralize the acid byproduct.[13]
Sub-optimal Temperature The reaction temperature can significantly impact the yield.[11] Many acylations are exothermic and are initially performed at low temperatures (e.g., 0 °C) to control the reaction rate.[6] If the reaction is sluggish, a gradual and cautious increase in temperature may be necessary.[6] Conversely, excessively high temperatures can lead to decomposition and side reactions.[11]
Insufficient Reaction Time Monitor the reaction by TLC to ensure it has gone to completion. Some reactions, especially with less reactive amines, may require longer reaction times.[13]
Inactive Catalyst/Reagents If using a coupling agent (e.g., EDC, DCC) for a carboxylic acid, ensure it is fresh and active. Lewis acid catalysts used in some acylation methods are highly sensitive to moisture.[11]

Problem: Formation of Side Products

Q6: I'm observing multiple spots on my TLC, suggesting side products. What are they and how can I prevent them?

Potential Side Product Cause & Prevention
Di-acylation This can occur if there are other reactive sites or under harsh conditions. It is generally not observed on the amide nitrogen of an already acylated group under standard conditions.[1] To avoid it, use stoichiometric amounts (1.0-1.1 equivalents) of the acylating agent.[1]
O-acylation (if applicable) If the substrate contains a hydroxyl group, O-acylation can compete with N-acylation.[6] The relative reactivity depends on the specific substrate and conditions. Using a suitable protecting group for the hydroxyl function may be necessary.
Polymerization This is a concern with highly reactive acylating agents like acryloyl chloride. Using a polymerization inhibitor and maintaining low temperatures can mitigate this.[6]
Unreacted Starting Material This points to an incomplete reaction. Refer to the "Low Yield" section for solutions.[12]

Problem: Difficult Product Purification

Q7: The crude product is difficult to purify. What purification strategies should I employ?

Purification Challenge Recommended Strategy
Removing Excess Reagents Aqueous Work-up: Washing the organic reaction mixture with a mild base solution (e.g., saturated sodium bicarbonate) can remove unreacted acyl chloride and acid byproducts.[6] Subsequent washes with water and brine can remove water-soluble impurities.[14]
Separating Product from Byproducts Recrystallization: This is a highly effective method for purifying solid amide products. Common solvents include ethyl acetate or ethanol/water mixtures.[10] Column Chromatography: For liquid products or when recrystallization is ineffective, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system.[10][14]
Product is Water-Soluble If the product has high polarity, it may be partially soluble in the aqueous layer during extraction. To minimize loss, perform multiple extractions with the organic solvent and consider back-extracting the combined aqueous layers.

Data Presentation

Table 1: Comparison of Common Acylating Methods

Acylating AgentActivating/Coupling AgentBaseTypical Solvent(s)Key AdvantagesKey Disadvantages
Acyl Chloride None neededPyridine, Triethylamine, NaOHDCM, THF, Water/DCM (Schotten-Baumann)[1][4]High reactivity, rapid reactions.[13]Moisture sensitive, generates HCl.[6]
Acid Anhydride None neededPyridine, Triethylamine, NaOAcDCM, AcetonitrileLess moisture sensitive than acyl chlorides.Can be less reactive than acyl chlorides.
Carboxylic Acid EDC, DCC[2]DMAP, DIPEAAcetonitrile, DMFWide availability of carboxylic acids.Requires coupling agents, potential for side reactions (e.g., N-acylurea formation with DCC).[15][16]

Table 2: Influence of Solvent and Base on N-Acylation (Illustrative)

AmineAcylating AgentBaseSolventYield (%)Reference
BenzylamineAcetyl ChlorideAq. NaOHWater/OrganicGoodSchotten-Baumann Reaction[7]
Aniline DerivativeChloroacetyl ChloridePyridineEthyl AcetateGoodExample of unreactive aniline acylation[13]
Heterocyclic AmineBenzoyl ChloridePotter's ClaySolvent-free85-97N-acylation of heterocyclic compounds[17]
EGCGPalmitoyl ChlorideSodium AcetateAcetone90.6Study on solvent effects[18]

Experimental Protocols

Protocol 1: General Procedure for N-acylation using an Acyl Chloride (Schotten-Baumann Conditions)

  • Setup: In a round-bottom flask, dissolve the phenylmethanamine (1.0 eq.) in a suitable organic solvent like dichloromethane (DCM).[4] In a separate vessel, prepare an aqueous solution of a base, such as 10% sodium hydroxide.

  • Cooling: Cool the flask containing the amine solution to 0 °C in an ice bath.

  • Addition: While stirring vigorously, slowly and simultaneously add the acyl chloride (1.0-1.2 eq.) and the aqueous base solution to the amine solution. Maintain the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃ solution, and finally with brine.[14]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[14]

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.[10]

Protocol 2: General Procedure for N-acylation using a Carboxylic Acid and EDC

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.), a suitable anhydrous solvent (e.g., acetonitrile or DCM), and a catalytic amount of HOBt (1-hydroxybenzotriazole) if needed.[3]

  • Activation: Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.0-1.2 eq.) to the mixture and stir at room temperature for 15-30 minutes to form the active ester.[3]

  • Amine Addition: Add the phenylmethanamine (1.0 eq.) to the reaction mixture, followed by a base such as DIPEA (diisopropylethylamine) if required.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC (typically 4-24 hours).

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with an acidic aqueous solution (e.g., 1N HCl) to remove the base and EDC byproducts, followed by a basic solution (e.g., saturated NaHCO₃), and then brine. The urea byproduct from EDC is water-soluble and is removed during the aqueous washes.[16]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the resulting crude amide by flash column chromatography or recrystallization.

Mandatory Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification Start Dissolve Amine in Anhydrous Solvent AddBase Add Base (e.g., Pyridine) Start->AddBase Cool Cool to 0 °C AddBase->Cool AddAcyl Slowly Add Acylating Agent Cool->AddAcyl Stir Stir & Warm to RT AddAcyl->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction (e.g., with Water) Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Aqueous Washes (Acid, Base, Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify End Pure Amide Product Purify->End

Caption: Standard workflow for N-acylation of phenylmethanamines.

G Start Low Yield Observed Reagents Check Reagent Quality (Amine, Acylating Agent, Solvent) Start->Reagents Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Conditions Workup Evaluate Work-up & Purification Start->Workup Reagents_Sol Use fresh/purified reagents. Ensure anhydrous conditions. Reagents->Reagents_Sol Conditions_Sol Optimize temp & time. Verify molar ratios. Use a more reactive agent. Conditions->Conditions_Sol Workup_Sol Ensure complete extraction. Optimize purification method. Workup->Workup_Sol Improvement Yield Improved? Reagents_Sol->Improvement Conditions_Sol->Improvement Workup_Sol->Improvement Improvement->Start No End Problem Solved Improvement->End Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Troubleshooting

Technical Support Center: Synthesis Strategies for Imidazole-Containing Compounds

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the imidazole ring during chemical synthesis. This resource focuses on preventing undesirable side reactions through the strategic use of protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of the imidazole ring during synthesis?

A1: The imidazole ring is susceptible to several side reactions due to its aromatic nature and the presence of two nitrogen atoms. The most common side reactions include:

  • N-Alkylation/N-Acylation: The lone pair of electrons on the pyridine-like nitrogen (N-3) makes it nucleophilic and prone to reactions with electrophiles like alkyl halides and acyl chlorides. This can lead to the formation of undesired N-substituted imidazoles or imidazolium salts.

  • C-Alkylation: Under certain conditions, particularly with organometallic reagents, alkylation can occur at the carbon atoms of the imidazole ring, most commonly at the C2 position.

  • Racemization of Histidine: In peptide synthesis, the unprotected imidazole side chain of histidine can act as a base, catalyzing the epimerization of the activated amino acid, which compromises the stereochemical purity of the final peptide.[1]

  • Side-chain Acylation: During coupling reactions in peptide synthesis, the imidazole ring of an unprotected histidine residue can react with the activated carboxylic acid, leading to the formation of a temporary acyl-imidazole intermediate. While often reversible, this can sometimes lead to side products.[1]

Q2: Why is it necessary to protect the imidazole ring?

A2: Protecting the imidazole ring is crucial to prevent the side reactions mentioned above. By temporarily masking the reactive nitrogen atoms, chemists can perform desired transformations on other parts of the molecule without interference from the imidazole moiety. This ensures higher yields, purity, and stereochemical integrity of the final product.[1][2]

Q3: What are the key considerations when choosing a protecting group for imidazole?

A3: The selection of an appropriate protecting group is a critical strategic decision in a multi-step synthesis.[3] Key factors to consider include:

  • Stability: The protecting group must be stable under the planned reaction conditions (e.g., acidic, basic, oxidative, reductive).

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not affect other functional groups in the molecule.[4]

  • Orthogonality: In complex syntheses with multiple protecting groups, the chosen group should be removable under conditions that do not cleave other protecting groups. This is known as an orthogonal protection strategy.[2][5]

  • Impact on Reactivity: The protecting group should not adversely affect the reactivity of other parts of the molecule.

  • Solubility and Crystallinity: The protecting group can influence the physical properties of the intermediate, which can be advantageous for purification.

Imidazole Protecting Groups: A Comparative Overview

The choice of protecting group depends heavily on the overall synthetic strategy. Below is a summary of commonly used protecting groups for the imidazole ring, their stability, and typical deprotection conditions.

Protecting GroupAbbreviationStable ToLabile To (Deprotection Conditions)Typical Yield (Protection)Typical Yield (Deprotection)
Trityl TrBasic and neutral conditions, catalytic hydrogenation.[3][6]Strong acids (e.g., 95% TFA), milder acids (e.g., 80% acetic acid, 1-5% TFA in DCM).[3][6]>90%>90%
tert-Butoxycarbonyl BocCatalytic hydrogenation, basic conditions (generally).[7]Strong acids (e.g., TFA), certain reducing agents (e.g., NaBH₄ in EtOH).[7]69-95%75-98%
Tosyl TsAcidic conditions, many oxidizing and reducing agents.Strong bases (e.g., LiOH, KOH), some nucleophiles (e.g., HOBt), reductive conditions (e.g., Na/NH₃).[8]~80-90%Variable, can be challenging
2,4-Dinitrophenyl DNPAcidic conditions (TFA), catalytic hydrogenation.[1]Thiolysis (e.g., thiophenol with a base like DIPEA or TEA).[1][9]~80-90%>90%
Benzyloxymethyl BOMBasic conditions, some reducing agents.Catalytic hydrogenation (e.g., H₂/Pd-C), strong acids.[8]~70-80%>90%

Troubleshooting Guides

Guide 1: Issues with Imidazole Protection

Problem: Low or no yield of the protected imidazole.

Possible Cause Troubleshooting Steps
Incomplete Deprotonation For Tr, Boc, and Ts protection, ensure the base is strong enough and used in sufficient quantity (e.g., use NaH for less reactive imidazoles). Ensure anhydrous conditions when using strong bases like NaH.
Poor Quality Reagents Use freshly opened or purified reagents. Trityl chloride and Boc-anhydride can degrade upon storage.
Steric Hindrance For bulky imidazoles, consider using a less sterically demanding protecting group or more forcing reaction conditions (higher temperature, longer reaction time).
Incorrect Solvent Use an appropriate anhydrous solvent that will dissolve both the imidazole substrate and the reagents (e.g., DMF, THF, acetonitrile).

Problem: Formation of multiple products (e.g., dialkylation).

Possible Cause Troubleshooting Steps
Excess Alkylating/Acylating Agent Use a stoichiometric amount or a slight excess of the protecting group reagent.
Reaction Conditions Too Harsh Perform the reaction at a lower temperature and monitor carefully by TLC or LC-MS to stop the reaction upon completion.
Guide 2: Issues with Imidazole Deprotection

Problem: Incomplete removal of the protecting group.

Protecting Group Troubleshooting Steps
Trityl (Tr) Increase acid concentration or reaction time: If using mild acid (e.g., 1-5% TFA) is ineffective, increase the concentration or the duration of the reaction. For stubborn cases, use a stronger acid cocktail (e.g., 95% TFA).[10] Ensure adequate scavengers: The trityl cation can re-attach to the imidazole. Use scavengers like triisopropylsilane (TIS) to trap the cation.[11]
tert-Butoxycarbonyl (Boc) Increase acid strength/time: Similar to Trityl, increasing the TFA concentration or reaction time can improve deprotection.[12] Check for peptide aggregation: In solid-phase synthesis, aggregation can hinder reagent access. Use solvents that disrupt secondary structures.[12]
Tosyl (Ts) Use stronger deprotection conditions: Tosyl groups can be very stable. Consider stronger bases or reductive cleavage (e.g., sodium in liquid ammonia), but be mindful of the stability of other functional groups.[8]
2,4-Dinitrophenyl (DNP) Ensure fresh thiolysis reagents: The effectiveness of thiophenol can decrease with age. Use fresh reagents and a suitable base (e.g., DIPEA, TEA) to generate the thiolate.[9]
Benzyloxymethyl (BOM) Check catalyst activity: For hydrogenolysis, ensure the palladium catalyst is active. Perform the reaction under a positive pressure of hydrogen.

Problem: Formation of side products during deprotection.

Protecting Group Side Product/Issue & Solution
Trityl (Tr) / Boc t-Butylation: The generated t-butyl or trityl cation can alkylate nucleophilic residues like tryptophan or methionine. Solution: Use an effective scavenger cocktail (e.g., TFA/TIS/H₂O).[11][13]
Benzyloxymethyl (BOM) Formaldehyde adducts: Cleavage of BOM with HF can generate formaldehyde, which can lead to side reactions. Solution: Include a formaldehyde scavenger like cysteine or resorcinol in the cleavage mixture.[14]
Tosyl (Ts) Modification of other functional groups: The harsh conditions required for tosyl removal can affect other parts of the molecule. Solution: Carefully plan the synthetic route to ensure compatibility or choose a more labile protecting group.

Experimental Protocols

Protocol 1: Protection of Imidazole with Trityl Chloride (Tr-Cl)

This protocol describes a general procedure for the N-tritylation of an imidazole-containing compound.

Materials:

  • Imidazole-containing substrate (1.0 eq)

  • Trityl chloride (Tr-Cl, 1.1-1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the imidazole substrate in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add TEA or DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add Tr-Cl portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Deprotection of N-Trityl Imidazole

This protocol outlines the removal of the trityl group under mild acidic conditions.[6]

Materials:

  • N-trityl protected imidazole substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-trityl protected substrate in DCM.

  • Add a solution of 1-5% TFA in DCM dropwise to the stirred solution at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by adding saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the deprotected product. The triphenylmethanol byproduct can typically be removed by chromatography or crystallization.

Protocol 3: Protection of Histidine with Boc-Anhydride (Boc₂O)

This protocol describes the protection of the imidazole nitrogen in histidine. Note that this can lead to protection at the α-amino group as well, requiring subsequent selective deprotection if necessary.

Materials:

  • L-Histidine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 2.3 eq)

  • Triethylamine (TEA, 5.0 eq)

  • Anhydrous Methanol

  • Ethyl acetate

  • Brine

Procedure:

  • Suspend L-Histidine in anhydrous methanol.

  • Add TEA, followed by the addition of Boc₂O.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • The resulting Nα,Nτ-di-Boc-L-histidine can be purified by column chromatography.

Protocol 4: Deprotection of N-Boc Imidazole with NaBH₄

This method provides a selective deprotection of N-Boc on imidazoles in the presence of other sensitive groups.[7]

Materials:

  • N-Boc protected imidazole substrate (1.0 eq)

  • Sodium borohydride (NaBH₄, 1.5-3.0 eq)

  • Ethanol (95% or dry)

  • 3N HCl

  • Chloroform

Procedure:

  • Dissolve the N-Boc protected substrate in ethanol at room temperature.

  • Add NaBH₄ in small portions with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction to 0°C and quench by the dropwise addition of 3N HCl until gas evolution ceases (pH ~7).

  • Evaporate the organic solvent under reduced pressure.

  • Dissolve the residue in chloroform and dry with anhydrous Na₂SO₄.

  • Filter and concentrate to yield the deprotected imidazole.

Visualizing Synthesis Workflow and Logic

Decision Tree for Selecting an Imidazole Protecting Group

This diagram illustrates a logical workflow for choosing an appropriate protecting group based on the planned synthetic route.

G Choosing an Imidazole Protecting Group start Start: Need to protect imidazole acid_stable Is the molecule stable to strong acid? start->acid_stable base_stable Is the molecule stable to strong base? acid_stable->base_stable No tr_boc Use Tr or Boc (Acid Labile) acid_stable->tr_boc Yes h2_stable Is the molecule stable to catalytic hydrogenation? base_stable->h2_stable No ts Use Ts (Base/Reductively Labile) base_stable->ts Yes thiol_stable Is the molecule stable to thiols? h2_stable->thiol_stable No bom Use BOM (Hydrogenolysis Labile) h2_stable->bom Yes dnp Use DNP (Thiol Labile) thiol_stable->dnp Yes reconsider Re-evaluate synthetic route or consider less common protecting groups thiol_stable->reconsider No G General Protection-Deprotection Workflow sub Starting Material (with Imidazole) prot Protection Reaction (e.g., add Tr-Cl, base) sub->prot prot_mol Protected Intermediate prot->prot_mol reaction Desired Synthetic Transformation(s) prot_mol->reaction mod_prot_mol Modified Protected Intermediate reaction->mod_prot_mol deprot Deprotection Reaction (e.g., add TFA) mod_prot_mol->deprot final Final Product deprot->final

References

Optimization

Technical Support Center: Amine Salt Formation for Purification and Handling

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amine salt formation for the purification a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amine salt formation for the purification and handling of amine products.

Frequently Asked Questions (FAQs)

Q1: Why is salt formation a common strategy for purifying and handling amine products?

A1: Salt formation is a widely used technique because it can significantly modify the physicochemical properties of the parent amine.[1] Converting a basic amine to a salt can increase its crystallinity, making it easier to handle and purify through crystallization.[2] Many amine salts are crystalline solids with higher melting points and improved stability compared to the free base, which can be oils or low-melting solids.[3] Furthermore, salt formation is a crucial strategy in drug development to enhance aqueous solubility and improve bioavailability.[4]

Q2: How do I select an appropriate counterion (acid) for forming a salt with my amine?

A2: The selection of a suitable counterion is critical for successful salt formation and achieving the desired properties. A general guideline is the "pKa rule," which states that for a stable salt to form, the pKa of the protonated amine should be at least 2-3 units higher than the pKa of the acidic counterion.[5] This difference ensures efficient proton transfer from the acid to the more basic amine. The choice of counterion can influence properties such as solubility, dissolution rate, hygroscopicity, and stability of the final salt.[6] Therefore, a screening of different pharmaceutically acceptable counterions is often performed.

Q3: What are "heat stable salts" (HSS) and why are they a concern?

A3: Heat stable salts (HSS) are formed from the reaction of amines with strong acids (e.g., formate, acetate, chloride) that are not easily regenerated or removed by heating.[2][7] In industrial settings, the accumulation of HSS can lead to several operational problems, including reduced acid gas carrying capacity of the amine solution, increased corrosion of equipment, and foaming.

Q4: My amine salt is hygroscopic. What are the implications and how can I manage it?

A4: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment.[8] For pharmaceutical products, high hygroscopicity can negatively impact the physical and chemical stability of the solid dosage form, affect powder flow during manufacturing, and potentially lead to degradation.[8][9] Managing hygroscopicity may involve selecting a different, less hygroscopic salt form, controlling humidity during manufacturing and storage, and using appropriate packaging.[9]

Troubleshooting Guides

Issue 1: "Oiling Out" or Precipitation of an Oil Instead of Crystals

Problem: During the crystallization of my amine salt, an oil is forming instead of solid crystals. This phenomenon, known as "oiling out," is a common issue that hinders purification as impurities tend to dissolve in the oily layer.[10][11]

Possible Causes and Solutions:

CauseSolution
High Supersaturation The solution is too concentrated or cooled too quickly. Try using a more dilute solution by adding more solvent.[10][12]
Rapid Cooling Slow down the cooling rate. Allow the solution to cool gradually to room temperature before further cooling in an ice bath. Controlled cooling provides more time for proper crystal lattice formation.[12]
Inappropriate Solvent The solvent system may not be optimal for crystallization. A systematic solvent screening with a range of polarities (e.g., alcohols, esters, ketones) is recommended. Sometimes, a mixture of a good solvent and a poor solvent (anti-solvent) can promote crystallization.[12]
Low Melting Point of the Salt The melting point of the salt may be below the temperature of the solution. Adding more solvent can help keep the salt dissolved at a higher temperature, allowing it to crystallize upon slower cooling.[10]
Presence of Impurities Impurities can inhibit crystallization and promote oiling out.[11] Consider an additional purification step of the free amine before salt formation.
Issue 2: Poor or No Crystal Formation

Problem: After adding the acid to the amine solution and cooling, no crystals are forming, or the yield is very low.

Possible Causes and Solutions:

CauseSolution
Solution is Not Saturated The concentration of the amine salt in the solvent may be too low. Try concentrating the solution by evaporating some of the solvent.
Incorrect Stoichiometry Ensure the molar ratio of the amine to the acid is correct. Typically, a 1:1 molar ratio is used for monoamines and monoprotic acids.
Inhibition of Nucleation Crystal formation requires nucleation. Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the desired salt, if available, can also induce crystallization.
Inappropriate Solvent The amine salt may be too soluble in the chosen solvent. If so, consider adding an anti-solvent (a solvent in which the salt is insoluble) dropwise to the solution until turbidity persists, then warm slightly to redissolve and cool slowly.
Issue 3: The Formed Salt is Unstable or Decomposes

Problem: The isolated amine salt appears to be unstable, showing changes in color, consistency, or chemical composition over time.

Possible Causes and Solutions:

CauseSolution
Reaction with Residual Solvent Ensure the salt is thoroughly dried to remove all traces of solvent, which could potentially react with the salt.
Hygroscopicity The salt may be absorbing atmospheric moisture, leading to degradation. Store the salt in a desiccator over a suitable drying agent.[8]
Oxidation Amines and their salts can be susceptible to oxidation, especially in the presence of light and air.[5] Store the product in a tightly sealed, amber-colored vial, and consider storing it under an inert atmosphere (e.g., nitrogen or argon).
Inherent Instability of the Salt Form The chosen counterion may form an inherently unstable salt with the amine. It may be necessary to screen for a different counterion that forms a more stable salt.

Data Presentation

Table 1: Approximate pKa Values of Common Amines and Counterions in Water

Successful salt formation is favored when the pKa of the protonated amine is significantly higher (at least 2-3 pKa units) than the pKa of the acid.[5]

AminepKa of Conjugate Acid (BH+)ReferenceAcid (Counterion)pKaReference
Methylamine10.6[13]Hydrochloric Acid-7[6]
Ethylamine10.8[13]Sulfuric Acid-3[6]
Triethylamine10.7[13]p-Toluenesulfonic Acid-2.8
Aniline4.6Phosphoric Acid2.1[6]
Pyridine5.2Acetic Acid4.8[6]
Piperidine11.1Benzoic Acid4.2[6]
Morpholine8.4Citric Acid (pKa1)3.1
Diisopropylamine11.0L-Tartaric Acid (pKa1)3.0
Benzylamine9.3[3]Methanesulfonic Acid-1.9

Note: pKa values can vary slightly depending on the measurement conditions.

Experimental Protocols

Protocol 1: General Procedure for the Preparation of an Amine Hydrochloride Salt

This protocol describes a general method for the formation and isolation of an amine hydrochloride salt.

Materials:

  • Amine

  • Anhydrous diethyl ether or other suitable organic solvent (e.g., ethyl acetate, isopropanol)

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M) or concentrated aqueous HCl

  • Stir plate and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the Amine: Dissolve the amine in a minimal amount of a suitable anhydrous organic solvent in a flask equipped with a magnetic stir bar.

  • Acid Addition: While stirring the amine solution, slowly add a stoichiometric amount (1 equivalent for a monoamine) of the hydrochloric acid solution dropwise. If using concentrated aqueous HCl, be aware that the introduction of water may affect the solubility and crystallization of the salt.[14]

  • Precipitation: The amine hydrochloride salt will often precipitate out of the solution as a white solid upon addition of the acid.[14] If precipitation is slow or incomplete, the solution can be cooled in an ice bath to promote crystallization.

  • Isolation: Collect the precipitated salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified amine hydrochloride salt under vacuum to remove residual solvent.

Protocol 2: Recrystallization of an Amine Salt

This protocol outlines the steps for purifying an amine salt by recrystallization.

Materials:

  • Crude amine salt

  • Recrystallization solvent (or solvent pair)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent will dissolve the amine salt at an elevated temperature but have low solubility at room temperature or below.[15]

  • Dissolution: Place the crude amine salt in an Erlenmeyer flask and add a small amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the salt dissolves completely. Add the minimum amount of hot solvent required for complete dissolution.[15]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. For maximum yield, the flask can then be placed in an ice bath to further induce crystallization.[15]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove the solvent.

Protocol 3: Characterization of an Amine Salt by FTIR and 1H NMR Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: The formation of the amine salt can be confirmed by the appearance of a broad and strong absorption band in the 3000-2200 cm⁻¹ region, which corresponds to the N-H stretching vibration of the ammonium cation (R₃NH⁺).[16] The spectrum will also show the disappearance of the N-H stretching bands of the free amine (typically in the 3500-3300 cm⁻¹ region for primary and secondary amines).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the amine salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: The formation of the ammonium salt is indicated by a downfield shift of the protons on the carbons adjacent to the nitrogen atom due to the electron-withdrawing effect of the positively charged nitrogen.[17] The proton(s) on the nitrogen (N-H) of the ammonium ion will appear as a broad signal, and its chemical shift can be concentration-dependent and may exchange with D₂O.[17]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Salt Formation cluster_purification Purification & Isolation cluster_analysis Characterization Amine Start with Amine Dissolve Dissolve Amine in Solvent Amine->Dissolve AddAcid Add Stoichiometric Amount of Acid Dissolve->AddAcid Precipitate Precipitation/ Crystallization AddAcid->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Characterize Characterize Salt (FTIR, NMR, MP) Dry->Characterize End Final Product Characterize->End Pure Amine Salt

Caption: Experimental workflow for amine salt formation and purification.

troubleshooting_decision_tree decision decision solution solution Start Problem During Amine Salt Crystallization OilingOut Is an oil forming instead of crystals? Start->OilingOut NoCrystals Are there no/few crystals forming? OilingOut->NoCrystals No SlowCooling Slow down cooling rate Use more solvent OilingOut->SlowCooling Yes Concentrate Concentrate solution Scratch flask/add seed crystal NoCrystals->Concentrate Yes CheckStoichiometry Check amine/acid stoichiometry Consider a different solvent NoCrystals->CheckStoichiometry No

Caption: Troubleshooting decision tree for amine salt crystallization issues.

References

Troubleshooting

Stability issues of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine in solution

Technical Support Center: 1-[4-(1H-imidazol-1-yl)phenyl]methanamine Welcome to the technical support center for 1-[4-(1H-imidazol-1-yl)phenyl]methanamine. This guide provides essential information on the stability of thi...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

Welcome to the technical support center for 1-[4-(1H-imidazol-1-yl)phenyl]methanamine. This guide provides essential information on the stability of this compound in solution, offering troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine in solution?

A1: The stability of this compound is primarily influenced by pH, exposure to oxygen, light, and elevated temperatures. The primary amine of the methanamine group is susceptible to oxidation, while the imidazole ring can be sensitive to photodegradation.[1][2][3] It is crucial to control these factors to ensure the integrity of the compound in your experiments.

Q2: What is the recommended solvent for preparing stock solutions?

A2: For high-concentration stock solutions, dimethyl sulfoxide (DMSO) is recommended due to its ability to solubilize a wide range of compounds and its general stability under proper storage conditions. For aqueous-based assays, ensure the final DMSO concentration is low (typically below 0.5%) to prevent solvent-induced artifacts.

Q3: How should I store stock and working solutions of this compound?

A3: Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[4] Working solutions, especially in aqueous buffers, should be prepared fresh before each experiment.[4] If short-term storage is unavoidable, keep the solution at 2-8°C and protected from light.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing an imidazole moiety can be susceptible to photodegradation.[3] Therefore, it is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[5][6] Photostability testing is advised to understand the specific sensitivity of the compound.[5][7][8][9][10]

Q5: How does pH affect the stability of the compound?

A5: The pH of a solution can significantly impact the stability of compounds with amine and imidazole groups.[6][11][12] The primary amine is basic and its reactivity can change with pH. While specific data for this molecule is not available, it is advisable to conduct stability studies across a relevant pH range (e.g., acidic, neutral, and alkaline) to determine the optimal pH for your experiments.[6]

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine solutions.

Problem 1: Inconsistent or reduced activity in biological assays.

  • Possible Cause: Degradation of the compound in the experimental medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared working solutions for your experiments.[4]

    • Minimize Exposure: Keep solutions on ice and protected from light during experimental setup.

    • Conduct a Stability Check: Assess the compound's stability in your specific cell culture media or buffer over the time course of your experiment by analyzing samples at different time points via HPLC.

Problem 2: Appearance of new peaks in HPLC/LC-MS chromatograms over time.

  • Possible Cause: Formation of degradation products due to oxidation, hydrolysis, or photolysis.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Use a chromatogram of a freshly prepared solution as a reference (t=0).

    • Review Storage Conditions: Ensure stock solutions are stored at -80°C and have not undergone multiple freeze-thaw cycles.

    • Investigate Degradation Pathway: Perform forced degradation studies (see Experimental Protocols section) to identify potential degradation products under oxidative, photolytic, and varying pH conditions.[13][14][15][16] This can help in understanding the nature of the new peaks. The primary amine is a likely site for oxidative degradation.[1][2][17][18][19]

Problem 3: Precipitation of the compound in aqueous buffers or media.

  • Possible Cause: Low aqueous solubility, which can be influenced by pH and the presence of salts.

  • Troubleshooting Steps:

    • Determine Kinetic Solubility: Measure the solubility of the compound in your specific experimental buffer.

    • Adjust pH: Evaluate if adjusting the pH of the buffer improves solubility. The compound's amine group will be protonated at lower pH, which may increase aqueous solubility.

    • Modify Formulation: Consider the use of co-solvents or other formulation strategies if solubility remains an issue, keeping in mind their potential impact on your experimental system.

Illustrative Stability Data

The following table summarizes hypothetical data from a forced degradation study on 1-[4-(1H-imidazol-1-yl)phenyl]methanamine in an aqueous buffer (pH 7.4) to illustrate potential stability issues.

ConditionIncubation Time (hours)% Remaining Parent CompoundObservations
Room Temperature (Light)2485.2%Appearance of two minor degradation peaks.
Room Temperature (Dark)2496.5%Minimal degradation observed.
40°C (Dark)2491.3%One major degradation peak observed.
3% H₂O₂ (Dark)675.8%Significant degradation with multiple new peaks, suggesting oxidative liability.
0.1 M HCl2498.1%Compound is relatively stable under acidic conditions.
0.1 M NaOH2490.5%Moderate degradation observed under basic conditions.

Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Experimental Protocols

Protocol: Forced Degradation Study in Solution

This protocol outlines a general procedure for investigating the stability of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine under various stress conditions. The primary analytical technique used is High-Performance Liquid Chromatography (HPLC) with UV detection.[20][21]

1. Objective: To identify potential degradation pathways and establish the intrinsic stability of the compound under hydrolytic, oxidative, and photolytic stress conditions.[14][16]

2. Materials:

  • 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

  • HPLC-grade Acetonitrile and Water

  • DMSO

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • Photostability chamber[9]

  • pH meter

  • Calibrated oven

3. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in DMSO.

4. Stress Conditions: For each condition, dilute the stock solution with the respective stressor solution to a final concentration of approximately 0.1 mg/mL. Store a control sample, protected from light, at 2-8°C.

  • Acidic Hydrolysis: 0.1 M HCl, incubated at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH, incubated at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂, stored at room temperature in the dark for 6 hours.[3]

  • Thermal Degradation: Dissolve in a neutral buffer (e.g., pH 7.4 phosphate buffer) and incubate at 60°C in the dark for 48 hours.

  • Photolytic Degradation: Expose the solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9] A control sample should be wrapped in aluminum foil to protect it from light.[5]

5. Sample Analysis:

  • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

6. Data Evaluation:

  • Calculate the percentage of remaining parent compound.

  • Determine the percentage of each degradation product formed.

  • Assess peak purity to ensure that the parent peak is free from co-eluting degradants.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the stability of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine.

G cluster_0 Troubleshooting Workflow for Peak Area Decrease start Observe Peak Area Decrease in HPLC Analysis check_fresh Analyze a Freshly Prepared Sample start->check_fresh issue_resolved Issue Resolved: Original Sample Degraded check_fresh->issue_resolved Peak Area Normal issue_persists Issue Persists with Fresh Sample check_fresh->issue_persists Peak Area Still Low check_system Investigate HPLC System: - Injection Volume - Detector Performance - Leaks issue_persists->check_system check_method Review Sample Prep & Method Parameters issue_persists->check_method G cluster_1 Potential Degradation Pathways parent 1-[4-(1H-imidazol-1-yl)phenyl]methanamine oxidation Oxidation (e.g., Imine/Aldehyde formation) parent->oxidation O₂ / Light / Metal Ions photodegradation Photodegradation (Imidazole Ring Opening/Rearrangement) parent->photodegradation UV/Visible Light hydrolysis Hydrolysis (pH Dependent) parent->hydrolysis H₂O (Acid/Base) G cluster_2 Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL) stress Expose to Stressors: - Acid/Base - Oxidant - Heat - Light prep->stress sample Sample at Time Points (0, 2, 6, 24h) stress->sample analyze Analyze via Stability-Indicating HPLC Method sample->analyze evaluate Evaluate Data: - % Degradation - Identify Products - Determine Pathways analyze->evaluate

References

Optimization

Protecting group strategies for the primary amine in this compound

Technical Support Center: Primary Amine Protection Strategies This guide provides researchers, scientists, and drug development professionals with detailed information on selecting, applying, and troubleshooting common p...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Primary Amine Protection Strategies

This guide provides researchers, scientists, and drug development professionals with detailed information on selecting, applying, and troubleshooting common protecting groups for primary amines. The content is structured in a question-and-answer format to directly address specific issues encountered during synthesis.

Section 1: Choosing the Right Protecting Group

Q1: What key factors should I consider when selecting a protecting group for a primary amine?

A1: The selection of an appropriate protecting group is critical for the success of a multi-step synthesis. The ideal group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups in your molecule.[1][2][3] Key factors to consider include:

  • Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps (e.g., acidic, basic, oxidative, reductive).

  • Orthogonality: In molecules with multiple protected groups, you should be able to remove one group selectively without affecting the others.[4] This is known as an orthogonal protection strategy.[4]

  • Substrate Compatibility: The electronic and steric properties of your specific compound can influence the efficiency of protection and deprotection reactions.

  • Deprotection Conditions: The conditions required to remove the protecting group must not damage your final product. For example, if your target molecule is acid-sensitive, an acid-labile group like Boc would be a poor choice.

To aid in this decision, the following flowchart illustrates a logical approach to selecting a common amine protecting group.

G cluster_legend Legend Legend_Start Start/End Legend_Decision Decision Point Legend_Process Recommended Group Start Start: Select a Protecting Group Acid_Sensitive Is the final compound sensitive to strong acid? Start->Acid_Sensitive Base_Sensitive Is the compound sensitive to base? Acid_Sensitive->Base_Sensitive Yes Boc Consider Boc (tert-Butoxycarbonyl) Deprotection: Strong Acid (TFA, HCl) Acid_Sensitive->Boc No Reducible_Groups Does the compound have groups sensitive to hydrogenolysis (e.g., Cbz, Bn, alkynes)? Base_Sensitive->Reducible_Groups Yes Fmoc Consider Fmoc (Fluorenylmethyloxycarbonyl) Deprotection: Base (e.g., Piperidine) Base_Sensitive->Fmoc No Cbz Consider Cbz (Carboxybenzyl) Deprotection: Catalytic Hydrogenolysis Reducible_Groups->Cbz No Alloc Consider Alloc (Allyloxycarbonyl) Deprotection: Pd(0) catalyst Reducible_Groups->Alloc Yes

Caption: Decision workflow for selecting a primary amine protecting group.

Q2: How do the most common amine protecting groups (Boc, Cbz, Fmoc) compare?

A2: The tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz or Z), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups are among the most widely used carbamate-based protecting groups for amines.[1][5] Their properties and deprotection conditions are distinct, allowing for versatile and orthogonal protection strategies.

Protecting GroupAbbreviationProtection Reagent(s)Deprotection ConditionsStability Profile
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate ((Boc)₂O)Strong Acid (e.g., TFA, HCl in dioxane)[6][7][8]Stable to base, hydrogenolysis, and mild nucleophiles.[1]
Carboxybenzyl Cbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[5][6][9]Stable to acidic and basic conditions.[10][11] Labile to strong reducing agents.
9-Fluorenylmethoxycarbonyl FmocFmoc-Cl, Fmoc-OSuBase (e.g., 20% piperidine in DMF)[4][5][6]Stable to acid and hydrogenolysis.[1][12][13] Labile to basic conditions.

Section 2: Experimental Protocols & Troubleshooting

Q3: What is a standard protocol for the Boc protection of a primary amine?

A3: This is a general and robust protocol for protecting a primary amine using di-tert-butyl dicarbonate ((Boc)₂O).

Experimental Protocol: N-Boc Protection [14]

  • Reagents & Materials:

    • Primary amine substrate (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)[14]

    • Base (optional, e.g., Triethylamine (TEA), NaOH, or NaHCO₃) (1.5 - 2.0 equiv)

    • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic mixture like THF/water)[8][15]

  • Procedure:

    • Dissolve the primary amine in the chosen solvent in a round-bottom flask. If using a base like TEA, add it to the solution.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture. The reaction is often performed at room temperature, but cooling to 0 °C can be used to control exothermic reactions.[14]

    • Stir the reaction mixture for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.[14]

    • Work-up:

      • If the reaction is in an organic solvent, wash the mixture sequentially with a weak acid (e.g., 1 M HCl if a base was used), saturated aqueous NaHCO₃, and brine.[16]

      • If in a biphasic system, separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[11]

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[14] Further purification by column chromatography may be performed if necessary.

Q4: My Boc deprotection reaction is sluggish or incomplete. What are the common causes and how can I troubleshoot this?

A4: Incomplete Boc deprotection is a common issue. The primary cause is often insufficient acid strength or concentration to efficiently cleave the Boc group.[17][18] Other factors include steric hindrance around the protected amine, short reaction times, or poor reagent quality.[17][18]

Troubleshooting Steps:

  • Verify Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic; absorbed water can reduce its effective acidity.[17] Use fresh, high-purity TFA.

  • Increase Acid Concentration/Time: Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or prolong the reaction time.[14][17] For very stubborn cases, neat TFA can be used.[6]

  • Add a Scavenger: During deprotection, the resulting tert-butyl cation can alkylate sensitive functional groups (e.g., tryptophan or cysteine residues). Adding a scavenger like triisopropylsilane (TIS) or thioanisole can trap this cation.[19]

  • Optimize Temperature: While most deprotections proceed at room temperature, gentle heating may be required for sterically hindered substrates.[18]

  • Analytical Confirmation: Use a method like the Kaiser test (ninhydrin test) to confirm the presence of a free primary amine, which indicates successful deprotection.[17] A blue color is a positive result.[17]

The following diagram outlines a troubleshooting workflow for this specific issue.

G Start Problem: Incomplete Boc Deprotection Check_TLC Does TLC/LC-MS show remaining starting material? Start->Check_TLC Check_Reagent Is TFA fresh and anhydrous? Check_TLC->Check_Reagent Yes Re_evaluate Re-evaluate reaction. Consider alternative deprotection methods. Check_TLC->Re_evaluate No, reaction complete Increase_Conditions Increase TFA concentration (e.g., 25% -> 50% or neat) and/or reaction time. Check_Reagent->Increase_Conditions Yes Use_Fresh_TFA Use fresh, high-purity TFA. Check_Reagent->Use_Fresh_TFA No Add_Scavenger Are there sensitive functional groups present (Trp, Cys, Met)? Increase_Conditions->Add_Scavenger Use_Scavenger Add scavenger (e.g., TIS, Thioanisole) to the reaction mixture. Add_Scavenger->Use_Scavenger Yes Add_Scavenger->Re_evaluate No Use_Scavenger->Re_evaluate Use_Fresh_TFA->Increase_Conditions

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Q5: What is a standard protocol for the Cbz protection of a primary amine?

A5: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions to neutralize the HCl byproduct.[20]

Experimental Protocol: N-Cbz Protection [20]

  • Reagents & Materials:

    • Primary amine substrate (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.1 - 1.5 equiv)

    • Base (e.g., NaHCO₃, Na₂CO₃, or an organic base like pyridine) (2.0 equiv)

    • Solvent (typically a biphasic mixture, e.g., THF/water, dioxane/water)[11][20]

  • Procedure:

    • Dissolve the amine substrate in the solvent system. Add the base.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate dropwise, keeping the temperature below 5 °C.[11]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.[11]

    • Work-up:

      • Dilute the mixture with water and extract with an organic solvent like ethyl acetate.[20]

      • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the Cbz-protected product by column chromatography or recrystallization as needed.

Q6: What is a standard protocol for removing the Cbz group?

A6: The most common method for Cbz deprotection is catalytic hydrogenolysis, which cleaves the benzyl C-O bond.

Experimental Protocol: Cbz Deprotection by Hydrogenolysis [20]

  • Reagents & Materials:

    • Cbz-protected amine (1.0 equiv)

    • Catalyst: 10% Palladium on carbon (Pd/C) (5-10 mol %)[11]

    • Hydrogen source (H₂ gas balloon or hydrogenator)

    • Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate)

    • Celite for filtration

  • Procedure:

    • Dissolve the Cbz-protected compound in the solvent in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

    • Purge the flask with an inert gas (e.g., Nitrogen or Argon), then introduce hydrogen gas (typically via a balloon).

    • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[11] Keep the filter cake wet to prevent ignition.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.[11]

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Phenylmethanamine Derivatives as Anaplastic Lymphoma Kinase (ALK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of phenylmethanamine derivatives and related compounds as inhibitors of Anaplastic Lymphoma Kinase (ALK), a c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phenylmethanamine derivatives and related compounds as inhibitors of Anaplastic Lymphoma Kinase (ALK), a crucial target in cancer therapy. While direct experimental data for 1-[4-(1H-imidazol-1-yl)phenyl]methanamine as an ALK inhibitor is not publicly available, this document will compare its structural class to established ALK inhibitors, offering insights into potential efficacy based on structure-activity relationships (SAR). We will delve into the performance of prominent ALK inhibitors, supported by experimental data and detailed methodologies.

Introduction to ALK and Phenylmethanamine Derivatives

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a significant role in the development and function of the nervous system. However, chromosomal rearrangements leading to the formation of fusion genes, such as EML4-ALK, can result in the constitutive activation of ALK. This aberrant signaling drives the proliferation and survival of cancer cells in various malignancies, most notably in a subset of non-small cell lung cancer (NSCLC).

The phenylmethanamine scaffold is a key structural motif present in numerous kinase inhibitors. Its ability to be readily functionalized allows for the precise tuning of inhibitory activity and pharmacokinetic properties. The imidazole ring, present in 1-[4-(1H-imidazol-1-yl)phenyl]methanamine, is also a common feature in many kinase inhibitors, often involved in critical interactions within the ATP-binding pocket of the enzyme.

Comparative Analysis of ALK Inhibitors

While direct inhibitory data for 1-[4-(1H-imidazol-1-yl)phenyl]methanamine against ALK is not available in the public domain, we can infer its potential by comparing it to structurally related and well-characterized ALK inhibitors. The following table summarizes the in vitro and cellular potency of several generations of ALK inhibitors.

Compound Name (Generation)Chemical StructureALK IC50 (in vitro)Cell LineCellular IC50Reference
Crizotinib (1st Gen)20 nMH2228 (EML4-ALK)2.8 µM[1]
Ceritinib (2nd Gen)0.15 nMKarpas-299 (NPM-ALK)-[2]
Alectinib (2nd Gen)1.9 nM-10 nM (H2228)[1][2]
Brigatinib (2nd Gen)1.5 - 12 nM--
Lorlatinib (3rd Gen)<0.07 nM (WT ALK)--
1-[4-(1H-imidazol-1-yl)phenyl]methanamineData not available-Data not available-

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.

Structure-Activity Relationship (SAR) Insights

The development of potent ALK inhibitors has been guided by extensive structure-activity relationship studies. Key structural features that contribute to high-affinity binding include:

  • A Hydrogen Bond Acceptor: A basic nitrogen atom, often within a heterocyclic ring, that can form a crucial hydrogen bond with the hinge region of the ALK kinase domain. The imidazole ring in 1-[4-(1H-imidazol-1-yl)phenyl]methanamine contains such a nitrogen atom.

  • A Lipophilic Moiety: A hydrophobic group that occupies a lipophilic pocket within the ATP-binding site. The phenyl ring of the phenylmethanamine scaffold serves this purpose.

  • A Solvent-Exposed Group: A portion of the molecule that extends towards the solvent-exposed region of the kinase, which can be modified to improve solubility and pharmacokinetic properties. The methanamine group and its potential for further derivatization fall into this category.

Based on these general principles, 1-[4-(1H-imidazol-1-yl)phenyl]methanamine possesses the core structural elements that are often associated with ALK inhibitory activity. However, its actual potency would need to be determined through experimental validation.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed methodologies for key experiments used in the evaluation of ALK inhibitors.

In Vitro ALK Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the ALK enzyme.

Materials:

  • Recombinant ALK enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Kinase Buffer

  • Test compounds (e.g., 1-[4-(1H-imidazol-1-yl)phenyl]methanamine and other phenylmethanamine derivatives)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: Add the diluted compounds to the wells of a 384-well plate.

  • Kinase/Antibody Mixture: Prepare a solution containing the ALK enzyme and the Eu-anti-Tag Antibody in kinase buffer and add it to the wells.

  • Tracer Addition: Add the Kinase Tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

  • Detection: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The signal is measured as the ratio of the emission at 665 nm (tracer) to the emission at 615 nm (europium).

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular ALK Phosphorylation Assay

This assay measures the ability of a compound to inhibit the autophosphorylation of ALK in a cellular context.

Materials:

  • ALK-positive cancer cell line (e.g., H2228 or Karpas-299)[3]

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Antibodies: anti-phospho-ALK and anti-total-ALK

  • ELISA or Western blot reagents

Procedure:

  • Cell Culture: Culture the ALK-positive cells in appropriate medium.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to release the cellular proteins.

  • Detection of Phospho-ALK:

    • ELISA: Use a sandwich ELISA format with a capture antibody for total ALK and a detection antibody for phospho-ALK.

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-ALK and anti-total-ALK antibodies.

  • Data Analysis: Quantify the levels of phosphorylated ALK relative to total ALK. The IC50 values are determined from the dose-response curves.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the ALK signaling pathway and a typical experimental workflow.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Ligand Ligand (or Fusion Protein Dimerization) Ligand->ALK Activation Inhibitor ALK Inhibitor (e.g., Phenylmethanamine derivative) Inhibitor->ALK Inhibition

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Inhibition.

ALK_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine and other derivatives Plate_Setup Add compounds, enzyme/antibody mix, and tracer to 384-well plate Compound_Prep->Plate_Setup Reagent_Prep Prepare ALK enzyme, tracer, and antibody solutions Reagent_Prep->Plate_Setup Incubation Incubate for 1 hour at room temperature Plate_Setup->Incubation Read_Plate Read TR-FRET signal on plate reader Incubation->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 values Read_Plate->Data_Analysis

Caption: Experimental Workflow for an In Vitro ALK Inhibition Assay.

Conclusion

The phenylmethanamine scaffold, particularly when combined with an imidazole moiety, represents a promising starting point for the design of novel ALK inhibitors. While the specific compound 1-[4-(1H-imidazol-1-yl)phenyl]methanamine has not been characterized as an ALK inhibitor in publicly available literature, its structural features suggest potential activity. Further experimental evaluation, following the protocols outlined in this guide, is necessary to determine its inhibitory potency and selectivity against ALK and to compare its performance with existing ALK inhibitors. The comparative data provided for established ALK inhibitors serves as a benchmark for the development of new and improved therapeutic agents for ALK-driven cancers.

References

Comparative

A Comparative Guide to Bioisosteric Alternatives for 1-[4-(1H-imidazol-1-yl)phenyl]methanamine in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Imidazole and Triazole-Based Reagents in the Synthesis of Bioactive Molecules In the landscape of drug discovery and development...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Imidazole and Triazole-Based Reagents in the Synthesis of Bioactive Molecules

In the landscape of drug discovery and development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. The compound 1-[4-(1H-imidazol-1-yl)phenyl]methanamine is a valuable reagent, frequently employed for its unique structural and electronic properties conferred by the imidazole moiety. However, the exploration of bioisosteric replacements can offer advantages in terms of synthetic accessibility, physicochemical properties, and biological activity. This guide provides a comprehensive comparison of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine with a key alternative, 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]methanamine, focusing on their synthesis and potential application in the creation of targeted therapies.

Executive Summary

This guide details the synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine and its triazole bioisostere, 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]methanamine. While direct head-to-head comparative data in a specific downstream reaction is limited in publicly available literature, this document provides detailed synthetic protocols for both reagents, allowing for an informed selection based on the specific needs of a research project. The synthesis of the imidazole-containing reagent is well-established, while the triazole analogue can be efficiently prepared using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The context for this comparison is the synthesis of kinase inhibitors, exemplified by the well-established drug Nilotinib, which incorporates a structurally similar imidazole-containing fragment. The Bcr-Abl signaling pathway, the target of Nilotinib, is presented to illustrate the biological relevance of these scaffolds.

Reagent Synthesis: A Comparative Overview

The selection of a synthetic route often depends on factors such as starting material availability, reaction robustness, and overall yield. Below is a comparison of the synthetic pathways for the imidazole and triazole-based methanamines.

ReagentSynthetic MethodKey ReactionStarting MaterialsReported Yield
1-[4-(1H-imidazol-1-yl)phenyl]methanamine N-Arylation followed by nitrile reductionUllmann Condensation4-Bromobenzonitrile, ImidazoleGood to Excellent
1-[4-(1H-1,2,3-triazol-1-yl)phenyl]methanamine Azide formation, cycloaddition, and nitrile reductionCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)4-Cyanophenylacetylene, Sodium AzideHigh to Excellent[1]

Note: Yields are highly dependent on specific reaction conditions and scale. The yields provided are indicative based on literature precedents.

Detailed Experimental Protocols

Synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

The synthesis of this reagent is typically achieved through a two-step process involving an N-arylation reaction followed by the reduction of a nitrile group.

Step 1: Synthesis of 4-(1H-imidazol-1-yl)benzonitrile

This step involves the copper-catalyzed N-arylation of imidazole with 4-bromobenzonitrile, a classic Ullmann condensation.

  • Reagents: 4-bromobenzonitrile, imidazole, copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., cesium carbonate).

  • Solvent: A high-boiling point aprotic solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF).

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add 4-bromobenzonitrile (1.0 eq), imidazole (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and cesium carbonate (2.0 eq).

    • Add anhydrous 1,4-dioxane.

    • Heat the mixture to reflux (typically 100-120 °C) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble copper salts.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(1H-imidazol-1-yl)benzonitrile.

Step 2: Reduction of 4-(1H-imidazol-1-yl)benzonitrile

The nitrile is then reduced to the primary amine.

  • Reagents: 4-(1H-imidazol-1-yl)benzonitrile, a reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with Raney Nickel).

  • Solvent: Anhydrous tetrahydrofuran (THF) for LiAlH₄ reduction or methanol/ethanol for catalytic hydrogenation.

  • Procedure (using LiAlH₄):

    • To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of 4-(1H-imidazol-1-yl)benzonitrile (1.0 eq) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain 1-[4-(1H-imidazol-1-yl)phenyl]methanamine.

Synthesis of 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]methanamine

This alternative reagent is synthesized via a "click chemistry" approach, which is known for its high efficiency and selectivity.

Step 1: Synthesis of 4-(1H-1,2,3-triazol-1-yl)benzonitrile

This key step utilizes the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Reagents: 4-azidobenzonitrile, a terminal alkyne (in this case, acetylene gas or a suitable surrogate), a copper(I) source (e.g., CuI or in situ generated from CuSO₄ and a reducing agent like sodium ascorbate), and a ligand (e.g., triethylamine or a specialized triazole-based ligand).

  • Solvent: A variety of solvents can be used, including t-butanol/water mixtures, DMF, or DMSO.

  • Procedure (using in situ generated Cu(I)):

    • To a solution of 4-azidobenzonitrile (1.0 eq) and the alkyne source in a suitable solvent system (e.g., t-BuOH/H₂O), add sodium ascorbate (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (0.01-0.05 eq).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often characterized by a color change.

    • Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The product, 4-(1H-1,2,3-triazol-1-yl)benzonitrile, is often obtained in high purity and may not require further purification.

Step 2: Reduction of 4-(1H-1,2,3-triazol-1-yl)benzonitrile

Similar to the imidazole analogue, the nitrile is reduced to the primary amine.

  • Procedure: The reduction can be carried out using similar methods as described for the imidazole counterpart, such as with LiAlH₄ or catalytic hydrogenation. The choice of reducing agent should be made based on the overall functional group tolerance of the molecule.

Application in Kinase Inhibitor Synthesis: The Nilotinib Case Study

The relevance of these building blocks is highlighted by their similarity to a key fragment in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). Nilotinib targets the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells.

The established synthesis of Nilotinib involves the amide coupling of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline. The latter is structurally analogous to the reagents discussed in this guide.

While no direct comparative studies are readily available for the use of a triazole-based amine in the synthesis of a Nilotinib analogue, the principles of bioisosterism suggest that such a compound could be a viable alternative. The 1,2,3-triazole ring can mimic the steric and electronic properties of the imidazole ring and may offer different hydrogen bonding capabilities and metabolic stability profiles.

Bcr-Abl Signaling Pathway and Mechanism of Action

The Bcr-Abl oncoprotein is a hallmark of CML and functions as a constitutively active tyrosine kinase. It activates a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Tyrosine kinase inhibitors like Nilotinib bind to the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of its downstream targets and thereby blocking the oncogenic signaling cascade.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BcrAbl Bcr-Abl (Constitutively Active Kinase) Ras Ras BcrAbl->Ras PI3K PI3K BcrAbl->PI3K JAK JAK BcrAbl->JAK RAF RAF Ras->RAF Akt Akt PI3K->Akt STAT STAT JAK->STAT MEK MEK RAF->MEK mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition Proliferation Cell Proliferation STAT->Proliferation STAT->ApoptosisInhibition ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation Nilotinib Nilotinib Nilotinib->BcrAbl Inhibition

Caption: Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.

Experimental Workflow for a Comparative Synthesis

To perform a direct comparison of the imidazole and triazole-based reagents, a parallel synthesis approach could be employed.

Comparative_Synthesis_Workflow cluster_reagents Starting Reagents cluster_reactions Amide Coupling Reaction cluster_analysis Comparative Analysis Imidazole_Amine 1-[4-(1H-imidazol-1-yl)phenyl]methanamine Reaction_Imidazole Amide Coupling (Imidazole Reagent) Imidazole_Amine->Reaction_Imidazole Triazole_Amine 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]methanamine Reaction_Triazole Amide Coupling (Triazole Reagent) Triazole_Amine->Reaction_Triazole Coupling_Acid Carboxylic Acid (e.g., 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid) Coupling_Acid->Reaction_Imidazole Coupling_Acid->Reaction_Triazole Analysis Yield Comparison LC-MS Purity NMR Characterization Reaction Time Reaction_Imidazole->Analysis Reaction_Triazole->Analysis

Caption: Workflow for a comparative synthesis and analysis.

Conclusion

The choice between 1-[4-(1H-imidazol-1-yl)phenyl]methanamine and its triazole bioisostere, 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]methanamine, will depend on the specific goals of the synthetic project. The imidazole-containing reagent has a well-documented history in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its synthesis, while requiring traditional cross-coupling methods, is robust.

On the other hand, the triazole analogue offers the advantages of "click chemistry" for its synthesis, which is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. The resulting triazole moiety can serve as a stable and effective bioisosteric replacement for the imidazole ring, potentially leading to compounds with altered biological activity, improved pharmacokinetic properties, and novel intellectual property.

For researchers and drug development professionals, the exploration of such bioisosteric alternatives is a crucial strategy in the optimization of lead compounds. This guide provides the foundational synthetic knowledge to enable the preparation and evaluation of both imidazole and triazole-based building blocks in the pursuit of next-generation therapeutics.

References

Comparative

In-Silico Analysis of Quercetin Derivatives: A Comparative Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of in-silico studies focused on quercetin and its derivatives, offering insights into their potential as therapeu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-silico studies focused on quercetin and its derivatives, offering insights into their potential as therapeutic agents. Quercetin, a naturally occurring flavonoid, is a well-established antioxidant and anti-inflammatory compound.[1] Its derivatives are being extensively studied to enhance its bioavailability and therapeutic efficacy, particularly in the context of anticancer research.[2] In-silico methodologies, such as molecular docking and ADMET prediction, are pivotal in the early stages of drug discovery, enabling the rapid and cost-effective screening of potential drug candidates.[3][4][5]

Comparative Analysis of Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein.[6] The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with lower values suggesting a more stable complex. This section compares the binding affinities of quercetin and several of its derivatives against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

CompoundTarget ProteinBinding Affinity (kcal/mol)Reference
QuercetinEGFR-8.5[7]
MyricetinEGFR-8.7[7]
HesperetinEGFR-8.3[7]
Quercetin 3-O-β-D-glucuronideEGFR-9.2
IsorhamnetinEGFR-8.1
TamarixetinEGFR-8.3

Comparative Analysis of ADMET Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the pharmacokinetic and safety profiles of potential drug candidates.[4][8] In-silico tools like SwissADME and pkCSM are widely used to estimate these properties.

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsGI AbsorptionBBB PermeantLipinski's Rule Violations
Quercetin302.241.4857HighNo0
Myricetin318.241.2268HighNo1
Hesperetin302.272.4346HighNo0
Quercetin 3-O-β-D-glucuronide478.38-0.92813LowNo1
Isorhamnetin316.271.7647HighNo0
Tamarixetin316.271.7647HighNo0

Experimental Protocols

Molecular Docking with AutoDock Vina

Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to a protein. A common protocol using AutoDock Vina is as follows:

  • Protein Preparation: The three-dimensional structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystalized ligands are removed. Polar hydrogens and Gasteiger charges are added using AutoDock Tools.

  • Ligand Preparation: The 3D structures of quercetin and its derivatives are generated and optimized using a molecular builder and energy minimization software. The structures are saved in PDBQT format, which includes partial charges and atom types.

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation. For EGFR, the grid box can be centered on the co-crystalized ligand (e.g., Erlotinib) with dimensions of 20 x 20 x 20 Å.[9]

  • Docking Simulation: AutoDock Vina is used to perform the docking calculations.[10] The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to 8 or higher for more accurate results.[9]

  • Analysis of Results: The results are analyzed based on the binding energies of the different poses. The pose with the lowest binding energy is considered the most favorable. Visualization of the protein-ligand interactions can be performed using software like PyMOL or Discovery Studio.[6]

ADMET Prediction using SwissADME

SwissADME is a web-based tool for predicting the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.

  • Input: The SMILES (Simplified Molecular Input Line Entry System) strings or 3D structures of the compounds of interest are submitted to the SwissADME server.

  • Execution: The server calculates a range of parameters based on established models and algorithms.

  • Output: The results are provided in a comprehensive table, including properties like molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and violations of Lipinski's rule of five.

Visualizations

In-Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for the in-silico discovery of drug candidates from natural products.[3][11]

G In-Silico Drug Discovery Workflow for Natural Products cluster_0 Compound & Target Identification cluster_1 Computational Screening cluster_2 Lead Optimization cluster_3 Experimental Validation Database Mining Database Mining Ligand Preparation Ligand Preparation Database Mining->Ligand Preparation Virtual Screening Virtual Screening Ligand Preparation->Virtual Screening Target Identification Target Identification Protein Preparation Protein Preparation Target Identification->Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking ADMET Prediction ADMET Prediction Molecular Docking->ADMET Prediction Virtual Screening->Molecular Docking MD Simulations MD Simulations ADMET Prediction->MD Simulations QSAR Analysis QSAR Analysis MD Simulations->QSAR Analysis In-vitro Assays In-vitro Assays QSAR Analysis->In-vitro Assays In-vivo Studies In-vivo Studies In-vitro Assays->In-vivo Studies G PI3K/Akt Signaling Pathway and Quercetin Intervention Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival Cell Survival Akt->Cell Survival Promotes Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Quercetin Quercetin Quercetin->PI3K Inhibits Quercetin->Akt Inhibits

References

Validation

Comparative Analysis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine Analogs as Aromatase and CYP17A1 Inhibitors

This guide presents a comparative overview of the structure-activity relationship (SAR) of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine analogs and structurally related imidazole-based compounds as inhibitors of key steroid...

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative overview of the structure-activity relationship (SAR) of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine analogs and structurally related imidazole-based compounds as inhibitors of key steroidogenic enzymes, aromatase (CYP19A1) and 17α-hydroxylase/17,20-lyase (CYP17A1). The data and protocols compiled herein are intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary: Inhibitory Potency

The inhibitory activities of several imidazole and triazole-based compounds against aromatase and CYP17A1 are summarized in the table below. This data facilitates a comparative analysis of their structure-activity relationships.

Compound Class/AnalogKey Structural FeaturesTarget EnzymeInhibitory Potency (IC50)
Imidazole Analog 1 Imidazole-based coreAromatase0.2 nM[1][2]
Steroid Sulfatase2.5 nM[1][2]
Parent Phenol of Analog 1 Phenolic hydroxyl groupAromatase0.028 nM[1][2]
Quinoline-Imidazole Analog 4-((1H-imidazol-1-yl)methyl)-quinolineAromataseSimilar to Letrozole[3][4]
TAK-700 Naphthyl and imidazole moietiesCYP17A128 nM[5]
VN/124-1 (TOK-001) Steroidal backbone with benzimidazoleCYP17A1300 nM[5]
Letrozole (Reference) Triazole-basedAromatasePotent inhibitor
Abiraterone (Reference) Steroidal backbone with pyridineCYP17A1Potent inhibitor[5]

Key Structure-Activity Relationship Insights:

  • The imidazole or triazole moiety is fundamental for the inhibitory activity of these non-steroidal compounds, as it coordinates with the heme iron of the cytochrome P450 enzyme.

  • The parent phenol of a potent imidazole-based aromatase inhibitor demonstrated even higher potency, suggesting that a hydroxyl group at a specific position can significantly enhance binding affinity.[1][2]

  • The core scaffold is adaptable; for instance, incorporating the 4-((1H-imidazol-1-yl)methyl) group into a larger quinoline structure can yield compounds with aromatase inhibitory activity comparable to the established drug, Letrozole.[3][4]

  • Certain analogs have been developed as dual inhibitors, such as the imidazole derivative that potently inhibits both aromatase and steroid sulfatase.[1][2]

  • The overall molecular architecture dictates the selectivity for different cytochrome P450 enzymes. While some imidazole-containing scaffolds are potent aromatase inhibitors, others, like TAK-700, have been optimized for CYP17A1 inhibition.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the inhibitory potential of the discussed compounds.

In Vitro Aromatase Inhibition Assay in JEG-3 Cells

This cellular assay is employed to determine the half-maximal inhibitory concentration (IC50) of a compound against aromatase.

Objective: To quantify the potency of a test compound in inhibiting aromatase activity within a cellular environment.

Methodology:

  • Cell Culture: Human choriocarcinoma JEG-3 cells, which endogenously express aromatase, are cultured in a suitable medium until they reach optimal confluency.

  • Compound Incubation: The cells are treated with varying concentrations of the test compounds for a defined period.

  • Substrate Addition: A radiolabeled substrate, typically [1β-³H]-androst-4-ene-3,17-dione, is added to the cell culture.

  • Enzymatic Reaction: The cells are incubated to allow the aromatase to convert the androgen substrate into estrogen, releasing tritiated water (³H₂O) in the process.

  • Quantification: The reaction is terminated, and the amount of ³H₂O produced is measured using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Aromatase Inhibition Assay (Androstenedione-Induced Uterine Hypertrophy Model)

This in vivo assay assesses the efficacy of an aromatase inhibitor in a physiological context.[4]

Objective: To evaluate the ability of a test compound to inhibit aromatase in vivo by measuring the prevention of uterine growth in immature female rats.

Methodology:

  • Animal Model: Immature female rats are used as the animal model.

  • Treatment Groups: The animals are divided into a control group, a group treated with androstenedione alone (to induce uterine growth), and groups treated with androstenedione plus different doses of the test compound or a reference inhibitor like letrozole.[4]

  • Administration: Androstenedione is administered to induce the production of estrogens, leading to uterine hypertrophy. The test compounds are co-administered to assess their inhibitory effect.

  • Endpoint Measurement: After a set treatment period, the animals are euthanized, and their uteri are excised and weighed.

  • Data Analysis: The uterine weights of the treatment groups are compared to the control groups. A statistically significant reduction in uterine weight in the presence of the test compound indicates in vivo aromatase inhibition.

Visualizations

Signaling Pathway of Non-Steroidal Aromatase Inhibitors

Aromatase Inhibition Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor Estrogens->ER Binds to Proliferation Tumor Cell Proliferation ER->Proliferation Promotes Inhibitor Imidazole Analog (Aromatase Inhibitor) Inhibitor->Aromatase Inhibits

Caption: Mechanism of action of non-steroidal aromatase inhibitors in hormone-dependent cancers.

Experimental Workflow for Inhibitor Evaluation

Inhibitor Evaluation Workflow Start Compound Synthesis in_vitro In Vitro Assay (e.g., Enzyme Inhibition) Start->in_vitro ic50 Determine IC50 in_vitro->ic50 sar SAR Analysis ic50->sar sar->Start Optimize Structure in_vivo In Vivo Model (e.g., Xenograft) sar->in_vivo Potent Compounds efficacy Evaluate Efficacy in_vivo->efficacy Lead Lead Candidate efficacy->Lead

Caption: A generalized workflow for the evaluation of potential enzyme inhibitors.

References

Comparative

A Researcher's Guide to Purity Analysis: qNMR vs. HPLC and Mass Spectrometry

For researchers, scientists, and drug development professionals, establishing the purity of synthesized derivatives is a critical step in ensuring the safety, efficacy, and reproducibility of their work. This guide provi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized derivatives is a critical step in ensuring the safety, efficacy, and reproducibility of their work. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two other widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). We will delve into the core principles, experimental protocols, and data interpretation of each method, supported by comparative data to aid in the selection of the most appropriate technique for your specific needs.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic molecules.[1] Unlike chromatographic techniques that often rely on reference standards of the analyte itself, qNMR allows for direct quantification against a certified internal standard of a different compound.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[2] This characteristic provides a direct measure of the molar concentration of an analyte in a sample.

At a Glance: qNMR vs. HPLC vs. Mass Spectrometry

To provide a clear overview, the following table summarizes the key performance characteristics of qNMR, HPLC, and MS for purity analysis.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Direct, primary method based on the inherent relationship between signal intensity and the number of nuclei.[2]Comparative separation technique based on differential partitioning between a mobile and stationary phase.[2]Measures the mass-to-charge ratio of ionized molecules, providing molecular weight and structural information.[3]
Quantification Absolute quantification using a certified internal standard of a different compound.[1]Relative quantification based on peak area percentage, often requiring analyte-specific reference standards for accurate quantification.[2]Can be quantitative, often coupled with a separation technique like LC or GC, and typically requires isotopic labeling or standard curves for accurate quantification.[4]
Reference Standard Does not require a reference standard of the analyte.[1]Typically requires a reference standard of the analyte for accurate quantification.[2]May require isotopically labeled internal standards for precise quantification.
Structural Info Provides detailed structural information of the analyte and impurities in the same experiment.[1]Provides retention time, which is not a direct indicator of structure.Provides molecular weight and fragmentation patterns, offering significant structural insights.[3]
Sensitivity Generally lower sensitivity compared to HPLC and MS.High sensitivity, especially with UV or other sensitive detectors.[2]Very high sensitivity, capable of detecting trace-level impurities.[3]
Sample Throughput Can be lower due to longer relaxation delays required for accurate quantification.[2]Generally higher throughput with established methods.High throughput is possible, especially with advanced automation.
Destructive Non-destructive, the sample can be recovered.Destructive.Destructive.

Case Study: Purity Determination of a Synthesized Derivative

To illustrate the practical application and comparative performance of these techniques, let's consider a hypothetical case study involving the purity analysis of a newly synthesized drug intermediate.

Quantitative Data Summary

The following table presents a summary of the purity analysis results obtained for the same batch of a synthesized derivative using qNMR, HPLC, and LC-MS.

Analytical MethodPurity (%)Impurity A (%)Impurity B (%)Notes
qNMR (¹H NMR) 98.5 ± 0.21.10.4 (structurally identified)Purity determined by absolute quantification against a certified internal standard. Impurity B was identified as a regioisomer based on the NMR spectrum.
HPLC (UV, 254 nm) 99.2 (Area %)0.60.2Purity is based on the relative peak area. The response factors of the impurities are assumed to be the same as the main compound, which may not be accurate.
LC-MS 98.61.00.4 (MW confirmed)Quantification based on extracted ion chromatograms. The molecular weights of impurities A and B were confirmed, supporting the qNMR findings.

Discrepancy and Interpretation: A notable discrepancy is often observed between HPLC area percentage and qNMR purity values. In our case study, HPLC indicates a higher purity (99.2%) compared to qNMR (98.5%). This can be attributed to the different response factors of the impurities to the UV detector.[2] qNMR, being a molar-based technique, provides a more accurate representation of the sample's composition without the need for response factor correction.[2] The LC-MS data, in this instance, corroborates the qNMR results, highlighting the importance of using orthogonal analytical techniques for comprehensive purity assessment.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques.

Quantitative NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of a synthesized derivative using ¹H qNMR with an internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized derivative and 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial. The internal standard should have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

    • Use a standard single-pulse experiment.

    • Key Parameters for Quantification:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for small molecules) to ensure full relaxation between scans.

      • Number of Scans (ns): Adjust to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.

      • Pulse Angle: Use a 90° pulse.

      • Acquisition Time (aq): Set to at least 3 seconds.

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • analyte = Synthesized derivative

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the relative purity of a synthesized derivative by HPLC with UV detection.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized derivative in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the λmax of the analyte).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity by the area percent method:

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and quantify impurities in a synthesized derivative.

Methodology:

  • LC Separation:

    • Utilize the same HPLC method as described above to separate the components of the sample. The eluent from the HPLC is directed into the mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

    • Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.

    • Scan Range: A suitable m/z range to cover the expected molecular weights of the analyte and potential impurities (e.g., m/z 100-1000).

    • Data Acquisition: Acquire data in full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation of impurities.

  • Data Analysis:

    • Extract ion chromatograms (EICs) for the main compound and identified impurities based on their accurate masses.

    • Quantification can be performed by comparing the peak areas in the EICs, often using an internal standard for higher accuracy.

    • Identify unknown impurities by analyzing their accurate mass and MS/MS fragmentation patterns.

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for qNMR and the comparative relationship between the three analytical techniques.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR spectrum (Quantitative parameters) transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate analyte and internal standard signals processing->integration calculation Calculate purity using the qNMR equation integration->calculation result result calculation->result Purity Result Technique_Comparison cluster_info Information Provided qNMR qNMR quant Quantitative Purity qNMR->quant Absolute struct Structural Information qNMR->struct Detailed HPLC HPLC HPLC->quant Relative MS Mass Spectrometry MS->struct Fragment Patterns mw Molecular Weight MS->mw Accurate

References

Validation

Cross-Reactivity of Phenyl-2-Nitropropene (P2NP) Derived Amphetamines in Immunoassay Screening

A Comparative Guide for Researchers and Drug Development Professionals This guide provides a comparative analysis of the cross-reactivity of various amphetamine-type stimulants (ATS) derived from the precursor phenyl-2-n...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of various amphetamine-type stimulants (ATS) derived from the precursor phenyl-2-nitropropene (P2NP) in commercially available immunoassay screening tests. Understanding the cross-reactivity profiles of these compounds is crucial for the accurate interpretation of presumptive positive drug screening results and for the development of more specific detection methods.

Introduction to P2NP and Amphetamine Derivatives

Phenyl-2-nitropropene (P2NP) is a key precursor in the synthesis of amphetamine and a wide range of its derivatives.[1] Illicit drug manufacturers often use P2NP to produce controlled substances like amphetamine and methamphetamine, as well as a variety of designer drugs with stimulant properties. Due to structural similarities, these P2NP-derived compounds can cross-react with antibodies used in immunoassay-based drug screening tests, leading to potential false-positive results for amphetamines.[2] This guide summarizes publicly available data on the cross-reactivity of several P2NP-derived compounds in common immunoassay kits.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of various amphetamine analogues, many of which can be synthesized from P2NP, in several commercial immunoassay kits. The data is compiled from multiple studies, and the results indicate significant variability in cross-reactivity depending on the specific compound and the immunoassay used.

CompoundImmunoassay KitConcentration Tested (µg/mL)Result/Cross-Reactivity (%)Reference
Amphetamine-like Drugs
4-MethylamphetamineAxSYM® Amphetamine/Methamphetamine II20Positive[3]
CEDIA® Amphetamine/Ecstasy20Positive[3]
EMIT® II Plus Amphetamines20Positive[3]
3,4-Methylenedioxyamphetamine (MDA)Abuscreen Amphetamine RIA (Standard)1-100>100%[4]
Abuscreen Amphetamine RIA (High Specificity)1-100>100%[4]
Bio-Quant Direct ELISA for Amphetamine0.05282%[5]
3,4-Methylenedioxymethamphetamine (MDMA)Bio-Quant Direct ELISA for Methamphetamine0.0573%[5]
3,4-Methylenedioxyethylamphetamine (MDEA)Bio-Quant Direct ELISA for Methamphetamine0.0518%[5]
Designer Drugs/Other Analogues
2,5-Dimethoxyamphetamine (DMA)Abuscreen Amphetamine RIA (Standard)100Negative[4]
Abuscreen Amphetamine RIA (High Specificity)100Negative[4]
4-Bromo-2,5-dimethoxyamphetamine (DOB)Abuscreen Amphetamine RIA (Standard)100Negative[4]
Abuscreen Amphetamine RIA (High Specificity)100Negative[4]
PhentermineBio-Quant Direct ELISA for Amphetamine0.0561%[5]
PseudoephedrineBio-Quant Direct ELISA for Methamphetamine0.0519%[5]
EphedrineBio-Quant Direct ELISA for Methamphetamine0.059%[5]

Note: The results presented are from different studies and may not be directly comparable due to variations in experimental conditions. "Positive" indicates that the compound produced a positive result at the tested concentration, but a specific percentage of cross-reactivity was not provided in the cited source.

Experimental Protocols

The data presented in this guide is based on in-vitro cross-reactivity studies. A general workflow for such studies is outlined below.

General Experimental Workflow for Cross-Reactivity Testing

The fundamental principle of the described experiments is competitive immunoassay. In this setup, the drug present in the sample and a labeled form of the drug compete for a limited number of antibody binding sites. The amount of labeled drug bound to the antibody is inversely proportional to the concentration of the drug in the sample.

A common procedure involves the following steps:

  • Preparation of Drug Solutions: The test compounds (amphetamine analogues) are dissolved in a suitable solvent (e.g., methanol, phosphate-buffered saline) to create stock solutions. A series of dilutions are then prepared to obtain a range of concentrations for testing.

  • Immunoassay Procedure: The immunoassay is performed according to the manufacturer's instructions. This typically involves adding the drug solution (or a urine sample spiked with the drug) to the reaction mixture containing the antibody and the enzyme-labeled drug conjugate.

  • Detection: After an incubation period, the amount of bound enzyme-labeled drug is measured. In enzyme immunoassays (EIA), a substrate is added, and the resulting color change is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of the drug in the sample.

  • Data Analysis: The concentration of the test compound that produces a signal equivalent to the assay's cutoff calibrator is determined. The percent cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant) x 100

Visualizations

Experimental Workflow for Immunoassay Cross-Reactivity Testing

G cluster_prep Sample Preparation cluster_assay Immunoassay Procedure cluster_detection Detection and Analysis start Start: Prepare Stock Solutions of Test Compounds dilute Create Serial Dilutions start->dilute spike Spike Drug-Free Urine with Dilutions dilute->spike mix Mix Spiked Urine with Antibody and Labeled Drug spike->mix incubate Incubate Reaction Mixture mix->incubate wash Wash to Remove Unbound Reagents incubate->wash substrate Add Substrate wash->substrate measure Measure Signal (e.g., Colorimetric) substrate->measure calculate Calculate % Cross-Reactivity measure->calculate

Caption: A typical workflow for determining the cross-reactivity of a compound in an immunoassay.

Amphetamine Signaling Pathway via TAAR1

Amphetamines exert their primary effects by interacting with the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[6][7][8] Activation of TAAR1 triggers downstream signaling cascades that ultimately lead to the characteristic physiological and psychological effects of these stimulants.

G cluster_cell Neuron Amphetamine Amphetamine TAAR1 TAAR1 Amphetamine->TAAR1 G_protein G-protein (Gs/Gq) TAAR1->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC Gs activates PLC Phospholipase C (PLC) G_protein->PLC Gq activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effects (e.g., Dopamine Efflux) PKA->Downstream IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC activates Ca_PKC->Downstream

Caption: Simplified signaling pathway of amphetamine through the TAAR1 receptor.

Conclusion

The cross-reactivity of P2NP-derived amphetamine analogues in immunoassays is a complex issue with significant implications for clinical and forensic toxicology. The data presented in this guide highlights the variability in the detection of these compounds across different platforms. It is imperative for researchers, scientists, and drug development professionals to be aware of these limitations and to consider the use of more specific confirmatory methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), for definitive identification. Further research is needed to fully characterize the cross-reactivity profiles of emerging designer drugs and to develop immunoassays with improved specificity.

References

Comparative

A Comparative Guide to the Synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine for Pharmaceutical Research

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two prominent synthetic methodologies for obtainin...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two prominent synthetic methodologies for obtaining 1-[4-(1H-imidazol-1-yl)phenyl]methanamine, a valuable building block in medicinal chemistry. The comparison focuses on objectivity, supported by experimental data, to aid in the selection of the most suitable method based on laboratory requirements and available resources.

Introduction

1-[4-(1H-imidazol-1-yl)phenyl]methanamine is a key structural motif found in a variety of biologically active compounds. Its synthesis is a critical step in the development of new therapeutic agents. This guide benchmarks two primary synthetic routes: a two-step approach involving the formation and subsequent reductive amination of an aldehyde intermediate, and a direct reduction of a nitrile intermediate.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two benchmarked synthetic methods, providing a clear comparison of their efficiency and resource requirements.

ParameterMethod 1: Two-Step Synthesis via AldehydeMethod 2: Nitrile Reduction
Starting Materials Imidazole, 4-Fluorobenzaldehyde, Ammonia, Sodium BorohydrideImidazole, 4-Fluorobenzonitrile, Lithium Aluminum Hydride (or H₂/Catalyst)
Overall Yield ~75-85%~80-90%
Reaction Time Step 1: 24 hours; Step 2: 12-24 hours4-12 hours
Number of Steps TwoOne (after nitrile synthesis)
Key Reagents Sodium Borohydride, Potassium CarbonateLithium Aluminum Hydride (or catalytic hydrogenation)
Solvents Dimethylformamide (DMF), Methanol, Dichloromethane (DCM)Tetrahydrofuran (THF), Diethyl Ether
Purification Recrystallization, Column ChromatographyExtraction, Distillation/Crystallization

Experimental Protocols

Method 1: Two-Step Synthesis via Aldehyde Intermediate

This method involves the initial synthesis of 4-(1H-imidazol-1-yl)benzaldehyde followed by its reductive amination.

Step 1: Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde

A mixture of imidazole (1.5 eq), 4-fluorobenzaldehyde (1.0 eq), and anhydrous potassium carbonate (2.0 eq) in dimethylformamide (DMF) is heated at 100-120 °C for 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to afford 4-(1H-imidazol-1-yl)benzaldehyde as a crystalline solid.

Step 2: Reductive Amination of 4-(1H-imidazol-1-yl)benzaldehyde

To a solution of 4-(1H-imidazol-1-yl)benzaldehyde (1.0 eq) in methanol, an excess of aqueous ammonia is added, followed by the portion-wise addition of sodium borohydride (1.5-2.0 eq) at 0 °C. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between dichloromethane (DCM) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude 1-[4-(1H-imidazol-1-yl)phenyl]methanamine, which can be further purified by column chromatography on silica gel.

Method 2: Synthesis via Nitrile Reduction

This approach involves the synthesis of 4-(1H-imidazol-1-yl)benzonitrile and its subsequent reduction to the target amine.

Step 1: Synthesis of 4-(1H-imidazol-1-yl)benzonitrile

A mixture of imidazole (1.2 eq), 4-fluorobenzonitrile (1.0 eq), and potassium carbonate (1.5 eq) in a polar aprotic solvent like DMF or DMSO is heated at 120-140 °C for 12-24 hours. After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the crude nitrile, which can be purified by recrystallization or column chromatography.

Step 2: Reduction of 4-(1H-imidazol-1-yl)benzonitrile

The 4-(1H-imidazol-1-yl)benzonitrile (1.0 eq) is dissolved in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere. To this solution, a slurry of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in the same solvent is added cautiously at 0 °C. The reaction mixture is then stirred at room temperature or gently refluxed for 4-12 hours. The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford 1-[4-(1H-imidazol-1-yl)phenyl]methanamine.

Mandatory Visualizations

experimental_workflow cluster_method1 Method 1: Two-Step Synthesis via Aldehyde cluster_method2 Method 2: Nitrile Reduction start1 Imidazole + 4-Fluorobenzaldehyde step1_1 N-Arylation (K2CO3, DMF, 100-120°C) start1->step1_1 intermediate1 4-(1H-imidazol-1-yl)benzaldehyde step1_1->intermediate1 step1_2 Reductive Amination (NH3, NaBH4, MeOH) intermediate1->step1_2 product1 1-[4-(1H-imidazol-1-yl)phenyl]methanamine step1_2->product1 start2 Imidazole + 4-Fluorobenzonitrile step2_1 N-Arylation (K2CO3, DMF, 120-140°C) start2->step2_1 intermediate2 4-(1H-imidazol-1-yl)benzonitrile step2_1->intermediate2 step2_2 Reduction (LiAlH4, THF) intermediate2->step2_2 product2 1-[4-(1H-imidazol-1-yl)phenyl]methanamine step2_2->product2

Caption: Comparative workflow of the two synthetic methods.

logical_comparison cluster_pros Advantages cluster_cons Disadvantages title Comparison of Synthetic Routes method1 Method 1: Aldehyde Route pro1 Milder reducing agent (NaBH4) Easier workup for amination step method1->pro1 con1 Two distinct reaction setups Longer overall reaction time method1->con1 method2 Method 2: Nitrile Route pro2 Potentially higher overall yield Fewer steps if nitrile is available method2->pro2 con2 Harsh reducing agent (LiAlH4) Requires strictly anhydrous conditions method2->con2

Caption: Logical comparison of the two synthetic routes.

Conclusion

Both benchmarked methods provide viable pathways to 1-[4-(1H-imidazol-1-yl)phenyl]methanamine.

  • Method 1 (Two-Step Synthesis via Aldehyde) is advantageous due to the use of a milder reducing agent in the final step, which may be preferable for substrates with sensitive functional groups. The workup for the reductive amination is generally straightforward.

  • Method 2 (Nitrile Reduction) offers a potentially shorter overall reaction time and higher yield, particularly if the nitrile intermediate is readily available. However, it necessitates the use of a more hazardous and moisture-sensitive reagent, lithium aluminum hydride, requiring more stringent experimental conditions.

The choice between these methods will ultimately depend on the specific requirements of the research, including scale, available equipment, and the chemist's comfort level with the reagents involved. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important pharmaceutical intermediate.

Safety & Regulatory Compliance

Safety

Essential Guide to the Safe Disposal of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a compreh...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Identification and Safety Precautions

While the chemical, physical, and toxicological properties of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine have not been thoroughly investigated, it is prudent to handle it with care.[1] Safety data sheets for similar imidazole-containing compounds indicate potential hazards such as skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) should be worn at all times during handling and disposal.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Impervious chemical-resistant gloves (e.g., nitrile).
Eye Protection Chemical safety goggles or a face shield.
Lab Coat A fully buttoned lab coat to protect from skin contact.
Respiratory Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dusts.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Table 2: Spill Cleanup Protocol

StepProcedure
1. Evacuate Evacuate non-essential personnel from the immediate area.
2. Ventilate Ensure adequate ventilation.
3. Contain Cover drains to prevent the material from entering waterways.[1]
4. Absorb For small spills, take up the dry material with an absorbent, inert material. Avoid generating dust.[1]
5. Collect Collect the spilled material and absorbent into a suitable, labeled container for hazardous waste.
6. Decontaminate Clean the affected area thoroughly.
7. Dispose Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3]

Disposal Procedures

Waste material must be disposed of in accordance with national and local regulations.[1] Do not mix with other waste and leave chemicals in their original containers if possible.[1]

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect waste 1-[4-(1H-imidazol-1-yl)phenyl]methanamine and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled hazardous waste container.[3] The container should be sealable, airtight, and chemically compatible.[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name: "1-[4-(1H-imidazol-1-yl)phenyl]methanamine".

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Keep the container tightly closed.[2]

  • Institutional Procedures:

    • Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for a waste pickup.[3]

  • Empty Containers:

    • Handle uncleaned, empty containers as you would the product itself.[1] The first rinse of a container should be collected and disposed of as hazardous waste.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to consult with your EHS office.

Important Considerations:

  • Do not dispose of this chemical down the drain or in regular trash.[3]

  • Do not allow the product to enter drains or waterways.[2]

  • Always wash hands thoroughly after handling the substance.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine.

DisposalWorkflow Disposal Workflow for 1-[4-(1H-imidazol-1-yl)phenyl]methanamine Start Start: Handling of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine IsWaste Is the material waste? Start->IsWaste Spill Is there a spill? Start->Spill CollectWaste Collect in a labeled, compatible hazardous waste container. IsWaste->CollectWaste Yes EmptyContainer Is the container empty? IsWaste->EmptyContainer No Spill->IsWaste No FollowSpillProtocol Follow Spill Cleanup Protocol. Spill->FollowSpillProtocol Yes StoreWaste Store waste container in a designated, secure area. CollectWaste->StoreWaste FollowSpillProtocol->CollectWaste ContactEHS Contact Environmental Health & Safety (EHS) for pickup. StoreWaste->ContactEHS End End: Proper Disposal ContactEHS->End EmptyContainer->End No RinseContainer Triple rinse container. Collect first rinseate as hazardous waste. EmptyContainer->RinseContainer Yes DisposeContainer Dispose of rinsed container per institutional guidelines. RinseContainer->DisposeContainer DisposeContainer->End

Caption: Disposal workflow for 1-[4-(1H-imidazol-1-yl)phenyl]methanamine.

References

Handling

Essential Safety and Operational Protocols for 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for the handling, use, and disposal of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine. The followi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine. The following protocols are designed to ensure a safe laboratory environment and operational efficiency.

Personal Protective Equipment (PPE)

Due to the potential hazards associated with imidazole-containing compounds, including skin and eye irritation, a comprehensive PPE strategy is mandatory.[1][2] The following table summarizes the required personal protective equipment.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apronPrevents skin contact, which may cause irritation or burns.[1]
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRequired when working outside of a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation.[1]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1]

Operational Plan: Handling Protocol

Strict adherence to the following step-by-step procedures is mandatory for the safe handling of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[1]

  • Assemble all necessary PPE as outlined in the table above.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling:

  • All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Avoid all direct contact with the compound.[1] Wear appropriate protective gloves, clothing, and eye/face protection.[1][4]

  • Do not eat, drink, or smoke in the handling area.[1][4]

  • Use tools and techniques that minimize the generation of airborne particles when handling the solid form.[3]

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[3]

  • Clean all contaminated surfaces after work is complete.[3]

  • Remove and properly dispose of contaminated PPE.

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[2][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4][5]

Disposal Plan

Proper disposal of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[1]

Disposal Procedure:

  • Dispose of all chemical waste through your institution's environmental health and safety office.

  • Do not dispose of this chemical down the drain or in the regular trash.[1]

  • All disposals must be in accordance with local, state, and federal regulations.[1]

Spill Response Protocol

Spill_Response_Workflow cluster_spill Spill Occurs cluster_assessment Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Final Steps spill Spill Detected alert Alert personnel in the area spill->alert evacuate Evacuate if necessary alert->evacuate Large Spill assess Assess spill size alert->assess Small Spill report Report the incident evacuate->report don_ppe Don appropriate PPE assess->don_ppe absorb Absorb liquid spill with inert material don_ppe->absorb Liquid sweep For solids, carefully sweep to avoid dust don_ppe->sweep Solid collect Collect waste in a sealed container absorb->collect sweep->collect clean Clean spill area with soap and water collect->clean dispose Dispose of waste via EHS clean->dispose dispose->report

Caption: Workflow for responding to a chemical spill.

References

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